Product packaging for Methisazone(Cat. No.:CAS No. 1910-68-5)

Methisazone

Katalognummer: B1676394
CAS-Nummer: 1910-68-5
Molekulargewicht: 234.28 g/mol
InChI-Schlüssel: TTZUCVNWOZLIGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Methisazone, also known historically as Marboran, is a thiosemicarbazone compound with well-documented antiviral properties . Its primary mechanism of action is the inhibition of viral mRNA and protein synthesis, which disrupts the production of structural viral proteins and prevents the full assembly of mature virus particles . This compound has been a subject of scientific study since the 1960s, when it was investigated for the prophylactic treatment of smallpox (variola virus) and showed promising results . Research has demonstrated its activity against various poxviruses, including vaccinia, cowpox, and monkeypox . Beyond its historical use, recent in silico molecular docking studies have suggested that this compound and its metal-modified derivatives may possess inhibitory activity against key proteins of SARS-CoV-2, including the spike protein, RNA-dependent RNA polymerase (RdRp), and proteases, indicating its potential relevance in COVID-19 research . In vivo studies have also explored its effects on immune responses, showing it can suppress certain hemopoietic cellular functions in mice . With a molecular formula of C 10 H 10 N 4 OS and a CAS registry number of 1910-68-5, this compound remains a valuable tool for virologists and pharmaceutical researchers investigating antiviral mechanisms and therapeutic strategies . This product is intended for research purposes only and is not for diagnostic or therapeutic human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N4OS B1676394 Methisazone CAS No. 1910-68-5

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2-hydroxy-1-methylindol-3-yl)iminothiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4OS/c1-14-7-5-3-2-4-6(7)8(9(14)15)12-13-10(11)16/h2-5,15H,1H3,(H2,11,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZUCVNWOZLIGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1O)N=NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046413, DTXSID10859687
Record name Methisazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3Z)-1-Methyl-1H-indole-2,3-dione 3-thiosemicarbazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10859687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1910-68-5, 26153-15-1
Record name Methisazone [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001910685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metisazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13641
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Methisazone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70969
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methisazone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69811
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methisazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3Z)-1-Methyl-1H-indole-2,3-dione 3-thiosemicarbazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10859687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Metisazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.016
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHISAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3QML4J07E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and Development of Methisazone: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Methisazone (N-methylisatin-β-thiosemicarbazone), known commercially as Marboran, holds a significant place in the history of antiviral chemotherapy. As one of the first orally active antiviral agents to demonstrate clinical efficacy, it represented a pivotal step in the fight against viral diseases. Developed in the 1960s, its primary application was the prophylaxis of smallpox, the devastating infectious disease caused by the variola virus. This technical guide provides an in-depth review of the discovery, mechanism of action, preclinical and clinical development, and eventual decline of this compound, aimed at researchers, scientists, and drug development professionals.

Discovery and Synthesis

The journey to this compound began with systematic investigations into the antiviral properties of thiosemicarbazones, a class of compounds initially explored for their antibacterial effects.[1] In the 1950s, researchers like D.J. Bauer at the Wellcome Laboratories of Tropical Medicine played a crucial role in screening various derivatives for activity against poxviruses.[1][2] This work followed the observation that related compounds had activity against vaccinia virus in mice and fertile eggs.[1]

Through extensive structure-activity relationship (SAR) studies, isatin β-thiosemicarbazone was identified as a promising lead.[1] Further modification, specifically the methylation of the isatin nitrogen atom, led to the synthesis of 1-methylisatin-β-thiosemicarbazone, later named this compound.[1] This derivative demonstrated superior activity and was selected for clinical development.[1][2]

Chemical Synthesis

The synthesis of this compound is a straightforward acid-catalyzed condensation reaction. N-methylisatin is reacted with thiosemicarbazide, resulting in the formation of the corresponding thiosemicarbazone.[3]

Synthesis N_methylisatin N-methylisatin Plus1 + Arrow H⁺ (Acid Catalyst) N_methylisatin->Arrow Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Arrow This compound This compound (1-methylisatin-β-thiosemicarbazone) Plus2 + Water H₂O Arrow->this compound Arrow->Water Poxvirus_Replication_Cycle cluster_cell Host Cell cluster_inhibition Mechanism of this compound cluster_outcome Outcome Entry 1. Virus Entry Uncoating 2. Uncoating & Early Transcription Entry->Uncoating DNA_Rep 3. DNA Replication Uncoating->DNA_Rep Late_Trans 4. Late Transcription & Translation DNA_Rep->Late_Trans Assembly 5. Virion Assembly Late_Trans->Assembly Release 6. Release of Mature Virions Assembly->Release Incomplete Incomplete, non-infectious viral particles Assembly->Incomplete Disrupted by This compound This compound This compound This compound->Late_Trans Inhibits late protein and mRNA synthesis Plaque_Assay_Workflow start Start seed_cells 1. Seed susceptible cells in multi-well plates start->seed_cells end End prepare_drug 2. Prepare serial dilutions of this compound seed_cells->prepare_drug infect_cells 5. Infect cell monolayers with virus-drug mixtures prepare_virus 3. Prepare standardized virus inoculum (PFU) incubate_mix 4. Pre-incubate virus with drug dilutions prepare_virus->incubate_mix incubate_mix->infect_cells add_overlay 6. Add semi-solid overlay containing drug infect_cells->add_overlay incubate_plaques 7. Incubate for 48-72h for plaque development add_overlay->incubate_plaques stain_count 8. Fix, stain (Crystal Violet), and count plaques incubate_plaques->stain_count calculate_ec50 9. Calculate EC₅₀ value stain_count->calculate_ec50 calculate_ec50->end

References

An In-depth Technical Guide on the Chemical Structure and Synthesis of Methisazone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methisazone, also known as Metisazone, is a thiosemicarbazone antiviral agent historically significant for its activity against poxviruses, including the variola virus that causes smallpox. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis are presented, along with a summary of key quantitative data. Additionally, the known mechanism of its antiviral action is discussed, providing a basis for further research and development in the field of antiviral therapeutics.

Chemical Structure and Identification

This compound is chemically designated as (Z)-2-(1-methyl-2-oxoindolin-3-ylidene)hydrazine-1-carbothioamide.[1] Its structure features a substituted indole ring system, specifically N-methylisatin, linked to a thiosemicarbazone moiety.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name (Z)-2-(1-methyl-2-oxoindolin-3-ylidene)hydrazine-1-carbothioamide[1]
Synonyms Metisazone, Marboran, Compound 33T57
CAS Number 1910-68-5
Molecular Formula C₁₀H₁₀N₄OS[2]
Molecular Weight 234.28 g/mol [2]

Synthesis of this compound

The primary synthesis of this compound involves the acid-catalyzed condensation reaction between N-methylisatin and thiosemicarbazide.[2] This reaction is a classic example of the formation of a thiosemicarbazone from a ketone.

Synthesis of Precursors

2.1.1. N-Methylisatin

N-methylisatin can be synthesized through various methods, including the methylation of isatin.

  • Experimental Protocol: A common method involves the reaction of isatin with a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base.

Table 2: Physicochemical Data of N-Methylisatin

PropertyValue
Molecular Formula C₉H₇NO₂
Molecular Weight 161.16 g/mol
Melting Point 130-133 °C
Appearance Orange crystalline powder

2.1.2. Thiosemicarbazide

Thiosemicarbazide is commercially available but can also be synthesized.

  • Experimental Protocol: One synthetic route involves the reaction of hydrazine with ammonium thiocyanate.

Table 3: Physicochemical Data of Thiosemicarbazide

PropertyValue
Molecular Formula CH₅N₃S
Molecular Weight 91.13 g/mol
Melting Point 180-182 °C
Appearance White crystalline solid
Final Synthesis of this compound

The final step is the condensation of the two precursors.

  • Experimental Protocol: Equimolar quantities of N-methylisatin and thiosemicarbazide are dissolved in warm ethanol. A few drops of glacial acetic acid are added as a catalyst, and the mixture is refluxed for approximately 4 hours. Upon cooling, the product precipitates and can be collected by filtration.[3]

Table 4: Quantitative Data for this compound Synthesis

ParameterValue
Reactants N-methylisatin, Thiosemicarbazide
Solvent Ethanol
Catalyst Glacial Acetic Acid
Reaction Time 4 hours (reflux)
Melting Point 245 °C[3]
Appearance Brown colored compound[3]

Characterization Data

Table 5: Expected Spectroscopic Data for this compound

TechniqueExpected Characteristics
¹H NMR Signals corresponding to the aromatic protons of the indole ring, the N-methyl protons, and the protons of the thiosemicarbazone moiety (NH and NH₂ groups).
¹³C NMR Resonances for the carbonyl and C=N carbons, the aromatic carbons of the indole ring, the N-methyl carbon, and the carbon of the thiourea group.
IR (Infrared) Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (lactam), C=N stretching (imine), and C=S stretching (thione).

Mechanism of Antiviral Action

This compound's antiviral activity, particularly against poxviruses, is attributed to its ability to inhibit viral mRNA and protein synthesis.[2][4] This disruption of the viral replication cycle prevents the formation of mature, infectious virions. The precise molecular targets and the exact signaling pathway are not fully elucidated but the primary effect is on the late stages of viral replication.

Logical Relationships in Synthesis

The synthesis of this compound follows a logical progression from its precursors.

Methisazone_Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_final_synthesis Final Synthesis Isatin Isatin N_Methylisatin N-Methylisatin Isatin->N_Methylisatin Methylation Methylating_Agent Methylating Agent (e.g., Dimethyl Sulfate) Methylating_Agent->N_Methylisatin This compound This compound N_Methylisatin->this compound Condensation (Ethanol, Acetic Acid, Reflux) Hydrazine Hydrazine Thiosemicarbazide Thiosemicarbazide Hydrazine->Thiosemicarbazide Reaction Ammonium_Thiocyanate Ammonium Thiocyanate Ammonium_Thiocyanate->Thiosemicarbazide Thiosemicarbazide->this compound

Caption: Workflow for the synthesis of this compound from its precursors.

Antiviral Mechanism of Action Pathway

The general mechanism of action of this compound against poxviruses can be visualized as an interruption of the viral replication cycle.

Methisazone_Mechanism_of_Action cluster_virus_replication Poxvirus Replication Cycle Viral_Entry 1. Viral Entry Early_Transcription 2. Early Gene Transcription (Viral DNA Replication) Viral_Entry->Early_Transcription Late_Transcription 3. Late Gene Transcription Early_Transcription->Late_Transcription Protein_Synthesis 4. Synthesis of Structural Proteins Late_Transcription->Protein_Synthesis Assembly 5. Virion Assembly Protein_Synthesis->Assembly Mature_Virion 6. Mature Infectious Virion Assembly->Mature_Virion This compound This compound This compound->Late_Transcription Inhibits This compound->Protein_Synthesis Inhibits

Caption: Inhibition of poxvirus replication by this compound.

References

Methisazone's Role in Inhibiting Viral mRNA and Protein Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methisazone (N-methylisatin-β-thiosemicarbazone) is an antiviral compound belonging to the thiosemicarbazone class of drugs. Historically, it was one of the first synthetic antiviral agents to show prophylactic activity against smallpox and was used in the treatment of complications arising from vaccinia virus vaccination.[1][2] While its clinical use has been superseded by newer antiviral therapies, the study of its mechanism of action provides valuable insights into poxvirus replication and serves as a case study for the development of antivirals targeting viral transcription and translation. This technical guide provides an in-depth analysis of this compound's role in the inhibition of viral mRNA and protein synthesis, with a focus on its effects on poxviruses.

Core Mechanism of Action

This compound's primary antiviral activity against poxviruses, such as vaccinia virus, is the disruption of a late stage in the viral replication cycle.[3] The core of its mechanism revolves around the inhibition of viral mRNA and protein synthesis, leading to a failure in the formation of mature, infectious virions.[4]

Selective Inhibition of Late Viral Protein Synthesis

Experimental evidence has demonstrated that this compound and its close analog, Isatin-beta-thiosemicarbazone (IBT), do not cause a general, non-specific shutdown of protein synthesis. Instead, they exhibit a selective and temporal effect on the synthesis of viral proteins.[5]

  • Early Events Unaffected: In vaccinia virus-infected cells, the early phase of infection, which includes the synthesis of early viral proteins and viral DNA replication, proceeds relatively normally in the presence of inhibitory concentrations of this compound.[6]

  • Premature Cessation of Late Synthesis: The key inhibitory effect occurs after the onset of late viral gene expression. While the synthesis of late viral polypeptides begins at the expected time, it is not sustained and undergoes a premature and rapid decline.[5][7] This indicates that this compound interferes with a process that is critical for the maintenance of late viral protein production.

The Putative Molecular Target: Viral RNA Polymerase

This targeted action on the viral RNA polymerase provides a molecular basis for the observed premature cessation of late protein synthesis. By interfering with the function of this essential enzyme, this compound likely disrupts the transcription of late viral genes, leading to a depletion of the mRNA templates required for the synthesis of late structural and enzymatic proteins.

Quantitative Data

CompoundVirus Strain(s)Assay TypeEndpoint MeasuredIC50 / Effective ConcentrationReference(s)
This compound (N-methylisatin-β-thiosemicarbazone)Japanese Encephalitis Virus (JEV), West Nile Virus (WNV)Plaque Reduction Assay50% inhibition of plaques (IC50)JEV: 16 µg/mL, WNV: 4 µg/mL[8]
N-methylisatin-beta 4':4'-diethylthiosemicarbazone (M-IBDET)Human Immunodeficiency Virus (HIV)Plaque Forming Unit (PFU) Assay50% inhibition of virus yield (ED50)0.34 µM[9]
N-allylisatin-beta-4':4'-diallylthiosemicarbazone (A-IBDAT)Human Immunodeficiency Virus (HIV)Plaque Forming Unit (PFU) Assay50% inhibition of virus yield (ED50)2.9 µM[9]

Experimental Protocols

The following sections detail the key experimental methodologies that have been and can be used to elucidate the mechanism of action of this compound.

Pulse-Chase Labeling of Viral Proteins

This technique is fundamental for studying the kinetics of viral protein synthesis and the specific temporal effects of an antiviral compound.

Objective: To determine the effect of this compound on the rate of synthesis of early and late viral proteins.

Methodology:

  • Cell Culture and Infection: HeLa cells are cultured to confluency and infected with vaccinia virus at a high multiplicity of infection (MOI) to ensure synchronous infection.

  • Drug Treatment: this compound, dissolved in a suitable solvent like DMSO, is added to the culture medium at the desired concentration at the time of infection or at various time points post-infection. A control group of infected cells without the drug is run in parallel.

  • Starvation: At different time points post-infection (e.g., early and late stages), the cells are washed with methionine-free medium and incubated in this medium for 30-60 minutes to deplete the intracellular pool of methionine.

  • Pulse Labeling: The methionine-free medium is replaced with a medium containing a high specific activity radiolabeled amino acid, typically [³⁵S]methionine, for a short period (the "pulse"), usually 15-30 minutes. During this time, newly synthesized proteins will incorporate the radioactive label.

  • Chase: The radioactive medium is removed, and the cells are washed and incubated in a medium containing a high concentration of unlabeled methionine (the "chase"). This prevents further incorporation of the radiolabel into newly synthesized proteins.

  • Sample Collection: At various time points during the chase, aliquots of cells are collected.

  • Cell Lysis and Protein Analysis: The collected cells are lysed, and the total protein concentration is determined. Equal amounts of protein from each sample are then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Autoradiography: The gel is dried and exposed to X-ray film or a phosphorimager screen to visualize the radiolabeled proteins. The pattern of protein bands at different time points and in the presence or absence of this compound reveals the effect of the drug on the synthesis of specific viral proteins.

In Vitro Transcription-Translation Assays

These cell-free systems are crucial for determining whether an inhibitor targets the transcriptional or translational machinery directly.

Objective: To assess the direct effect of this compound on the transcription of viral genes and the translation of viral mRNA.

Methodology:

  • Preparation of Cell-Free Extracts:

    • Transcriptionally active extracts: Extracts containing viral DNA-dependent RNA polymerase and other necessary transcription factors are prepared from purified vaccinia virus cores.

    • Translationally active extracts: S30 extracts are prepared from uninfected HeLa cells or rabbit reticulocytes, which contain ribosomes, tRNAs, and initiation and elongation factors required for protein synthesis.

  • In Vitro Transcription:

    • A reaction mixture is prepared containing the transcriptionally active viral extract, a DNA template with a viral promoter (early or late), ribonucleoside triphosphates (ATP, GTP, CTP, and UTP, one of which is radiolabeled, e.g., [α-³²P]UTP), and a buffer system.

    • This compound is added to the experimental reactions at various concentrations.

    • The reactions are incubated at an optimal temperature to allow for RNA synthesis.

    • The newly synthesized radiolabeled RNA is purified and analyzed by gel electrophoresis and autoradiography to quantify the amount of transcript produced.

  • In Vitro Translation:

    • A reaction mixture is prepared containing the translationally active cell-free extract, purified viral mRNA (early or late), a mixture of amino acids including a radiolabeled one (e.g., [³⁵S]methionine), ATP, GTP, and a buffer system.

    • This compound is added to the experimental reactions at various concentrations.

    • The reactions are incubated to allow for protein synthesis.

    • The resulting radiolabeled proteins are analyzed by SDS-PAGE and autoradiography to determine the efficiency of translation.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow used to investigate it.

Methisazone_Mechanism cluster_virus Vaccinia Virus Replication Cycle Early_Transcription Early mRNA Transcription Early_Translation Early Protein Synthesis Early_Transcription->Early_Translation DNA_Replication Viral DNA Replication Early_Translation->DNA_Replication Late_Transcription Late mRNA Transcription DNA_Replication->Late_Transcription Late_Translation Late Protein Synthesis (Structural Proteins) Late_Transcription->Late_Translation Assembly Virion Assembly & Maturation Late_Translation->Assembly Progeny Infectious Progeny Virus Assembly->Progeny This compound This compound Viral_RNAP Viral RNA Polymerase This compound->Viral_RNAP Inhibits Viral_RNAP->Late_Transcription

Caption: Proposed mechanism of this compound action on the vaccinia virus replication cycle.

Experimental_Workflow cluster_invivo Infected Cell Assays cluster_invitro Cell-Free Assays Infection Infect Cells with Vaccinia Virus Treatment Treat with this compound (or vehicle control) Infection->Treatment Pulse_Chase Pulse-Chase Labeling with [35S]methionine Treatment->Pulse_Chase Analysis SDS-PAGE and Autoradiography Pulse_Chase->Analysis Outcome1 Observe Premature Cessation of Late Protein Synthesis Analysis->Outcome1 Transcription_Assay In Vitro Transcription (Viral Cores, DNA Template) Transcription_Analysis Quantify Radiolabeled mRNA Transcription_Assay->Transcription_Analysis Translation_Assay In Vitro Translation (HeLa Extract, Viral mRNA) Translation_Analysis Quantify Radiolabeled Protein Translation_Assay->Translation_Analysis Outcome2 Determine Direct Effect on Transcription vs. Translation Transcription_Analysis->Outcome2 Translation_Analysis->Outcome2

Caption: Experimental workflow to elucidate this compound's mechanism of action.

Conclusion

This compound serves as a classic example of an antiviral agent that targets a specific temporal phase of the viral replication cycle. Its selective inhibition of late viral protein synthesis in poxviruses, likely through the targeting of the viral RNA polymerase, underscores the potential for developing antivirals that exploit the unique molecular machinery of viruses. While detailed quantitative data from the initial studies are not readily accessible, the qualitative findings and the experimental approaches used to derive them remain highly relevant for contemporary virology and drug discovery. Further investigation into the precise molecular interactions between this compound and the viral RNA polymerase could provide a more detailed understanding of its inhibitory mechanism and potentially inform the design of novel, broad-spectrum antiviral agents.

References

Historical Use of Methisazone in Smallpox Prophylaxis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methisazone, an antiviral compound of the thiosemicarbazone class, was a focal point of clinical research in the 1960s for the prophylaxis of smallpox. Administered orally to contacts of active smallpox cases, it demonstrated a notable reduction in the incidence of the disease, particularly in individuals who had not been previously vaccinated. Its mechanism of action involves the inhibition of viral mRNA and protein synthesis, thereby halting the replication of poxviruses. Despite its promising efficacy, the global success of the smallpox eradication program through vaccination led to a decline in its use. This document provides a comprehensive technical overview of the historical data, experimental protocols, and mechanism of action of this compound in the context of smallpox prophylaxis.

Mechanism of Action

This compound, with the chemical name 1-methylisatin 3-thiosemicarbazone, exerts its antiviral effect by interfering with the replication cycle of poxviruses. The primary mechanism is the inhibition of the synthesis of viral messenger RNA (mRNA) and proteins.[1] This disruption of viral protein synthesis is crucial as it prevents the formation of structural components necessary for the assembly of new, infectious virus particles. While the precise molecular target has not been definitively elucidated, it is understood to act at a late stage of the viral replication cycle.

G cluster_replication Poxvirus Replication Cycle Virus_Entry Virus Entry & Uncoating Early_Transcription Early mRNA Synthesis Virus_Entry->Early_Transcription Early_Proteins Early Protein Synthesis Early_Transcription->Early_Proteins DNA_Replication Viral DNA Replication Early_Proteins->DNA_Replication Late_Transcription Late mRNA Synthesis DNA_Replication->Late_Transcription Late_Proteins Late (Structural) Protein Synthesis Late_Transcription->Late_Proteins Virion_Assembly Virion Assembly & Maturation Late_Proteins->Virion_Assembly Virus_Release Virus Release Virion_Assembly->Virus_Release This compound This compound This compound->Late_Transcription Inhibition This compound->Late_Proteins

Caption: this compound's inhibitory effect on the late stages of the poxvirus replication cycle.

Clinical Prophylaxis Trials: Quantitative Data Summary

Extensive field trials were conducted in the 1960s to ascertain the efficacy of this compound as a prophylactic agent for individuals in close contact with smallpox patients. The most significant of these were held in Madras, India, and West Pakistan.

Table 1: Prophylactic Efficacy of this compound in Smallpox Contacts (Madras, 1963)

Treatment GroupNumber of ContactsNumber of Smallpox CasesCase Rate (%)Deaths
This compound2,610180.694
Untreated2,7101134.1721
Data from a trial conducted in Madras, India, demonstrated a significant reduction in smallpox incidence among contacts treated with this compound.[2]

Table 2: Prophylactic Efficacy of this compound in Smallpox Contacts (West Pakistan, 1964-1970)

Treatment GroupNumber of ContactsNumber of Smallpox CasesAttack Rate (%)
This compound26272.7
Placebo260135.0
Results from three field trials in West Pakistan. The difference in overall attack rates was not statistically significant, but a protective trend was observed.[3]

Table 3: Efficacy of this compound in Unvaccinated Smallpox Contacts (West Pakistan, 1964-1970)

Treatment GroupNumber of ContactsNumber of Smallpox CasesAttack Rate (%)
This compound18422.2
Placebo221045.5
In the sub-group of unvaccinated contacts from the West Pakistan trials, this compound showed a more pronounced protective effect.[3]

Experimental Protocols

The clinical trials for this compound prophylaxis followed a general methodology of identifying, enrolling, and treating close contacts of confirmed smallpox cases.

Key Methodological Components:

  • Subject Recruitment: Participants were typically household members or other individuals who had been in close proximity to a person with a confirmed smallpox diagnosis.

  • Study Design: The trials were designed as controlled studies, with some employing a placebo for comparison.[3] The Madras trial was a large-scale field study with a concurrent untreated control group.[2]

  • Dosage and Administration: this compound was administered orally. The dosage regimens varied between studies, with some employing a single large dose, while others used a multi-day course.[4] For example, adult dosages of 6g per day (3g in the morning and 3g in the evening) were recommended, with reduced doses for children.[4]

  • Follow-up: Contacts were monitored for a period of 14 to 16 days to observe for the development of smallpox symptoms.[2]

  • Endpoint Measurement: The primary endpoint was the incidence of clinical smallpox in the treated group compared to the control group.

G cluster_workflow Generalized Prophylaxis Trial Workflow Identify_Case Identification of Index Smallpox Case Identify_Contacts Identification & Enrollment of Close Contacts Identify_Case->Identify_Contacts Randomization Randomization Identify_Contacts->Randomization Treatment_Arm This compound Administration Randomization->Treatment_Arm Control_Arm Placebo/No Treatment Randomization->Control_Arm Follow_Up 14-16 Day Observation Period Treatment_Arm->Follow_Up Control_Arm->Follow_Up Data_Analysis Analysis of Smallpox Incidence Follow_Up->Data_Analysis

Caption: A simplified workflow of the this compound smallpox prophylaxis clinical trials.

Adverse Effects

The primary side effects associated with this compound were gastrointestinal, specifically nausea and vomiting. The incidence of these adverse events was a notable consideration in its clinical use.

Decline in Use and Historical Significance

The interest and application of this compound for smallpox prophylaxis waned with the success of the World Health Organization's global smallpox eradication campaign. The effectiveness of vaccination as a long-term preventative measure ultimately rendered prophylactic chemotherapy for smallpox unnecessary. However, the research and clinical trials involving this compound were a landmark in the early days of antiviral therapy and provided a proof-of-concept for the chemical prophylaxis of a viral disease. This historical data remains valuable for contemporary antiviral research and preparedness against other orthopoxvirus threats.

References

Methodological & Application

Application Note and Protocols for Methisazone Dose-Response Curve Determination in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Methisazone, also known as metisazone, is an antiviral compound belonging to the thiosemicarbazone class of drugs.[1][2] Historically, it has been recognized for its activity against poxviruses, including the variola virus that causes smallpox.[3][4] The primary mechanism of action for this compound involves the inhibition of viral mRNA and protein synthesis, which is essential for viral replication and the assembly of new virions.[1][2][5][6]

Determining the dose-response curve of an antiviral agent like this compound is a critical step in preclinical drug development. This process involves two key assays: a cytotoxicity assay to measure the drug's effect on host cell viability and an efficacy assay to measure its ability to inhibit viral replication. The data from these assays are used to calculate the 50% cytotoxic concentration (CC50) and the 50% inhibitory concentration (IC50), respectively.[7] The ratio of these values (CC50/IC50) yields the Selectivity Index (SI), a crucial parameter for evaluating the therapeutic potential of an antiviral compound.[7] An SI value of 10 or greater is generally considered indicative of promising in vitro activity.[7]

This document provides detailed protocols for determining the CC50 and IC50 of this compound in a cell culture setting using the MTT assay and the Plaque Reduction Assay.

Data Presentation

In Vitro Efficacy of this compound Against Vaccinia Virus Strains

The following table summarizes previously reported 50% effective concentration (EC50) values for this compound against various strains of the vaccinia virus. Note that EC50 and IC50 are often used interchangeably to denote the concentration required for 50% inhibition.

Virus StrainCell LineEC50 (µM)Reference
Vaccinia virus (Copenhagen)Not Specified3.3[5]
Vaccinia virus (WR)Not Specified0.06[5]
Vaccinia virus (NYC)Not Specified0.3[5]
Vaccinia virus (Elstree)Not Specified0.5[5]
Vaccinia virus (IHD)Not Specified0.12[5]
Experimental Results Template

This table should be used to record experimental data for CC50, IC50, and the calculated Selectivity Index.

Cell LineVirus StrainCC50 (µM)IC50 (µM)Selectivity Index (SI = CC50/IC50)
e.g., Veroe.g., Vaccinia (WR)

Experimental Protocols

Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) via MTT Assay

This protocol determines the concentration of this compound that reduces the viability of uninfected host cells by 50%. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[8][9]

Materials and Reagents:

  • Appropriate host cell line (e.g., Vero, BSC-1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well flat-bottom cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (wavelengths 570 nm and 690 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the 96-well plate with 1 x 10^4 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Dilution: Prepare a serial dilution of this compound in complete culture medium. A common approach is a two-fold or three-fold dilution series starting from a high concentration (e.g., 100 µM). Include a "cells only" control (medium only) and a "solvent" control (highest concentration of DMSO used for dilutions).

  • Drug Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the corresponding this compound dilutions or control medium.

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 690 nm can be used to subtract background absorbance.[9]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the "cells only" control: % Viability = (Absorbance_Treated / Absorbance_Control) * 100

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Use non-linear regression analysis (sigmoidal dose-response curve) to calculate the CC50 value.

Protocol 2: Determination of 50% Inhibitory Concentration (IC50) via Plaque Reduction Assay

This protocol measures the concentration of this compound required to reduce the number of viral plaques by 50%. The plaque reduction neutralization test (PRNT) is considered the gold standard for measuring the inhibition of viral infectivity.[10][11]

Materials and Reagents:

  • Confluent host cell monolayers in 6-well or 12-well plates

  • Virus stock with a known titer (Plaque Forming Units/mL)

  • Complete cell culture medium

  • This compound stock solution

  • Overlay medium (e.g., 2X MEM mixed 1:1 with 1.2% low-melting-point agarose or methylcellulose)

  • Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10% in PBS) for cell fixation

Procedure:

  • Cell Seeding: Seed plates with a sufficient number of cells to achieve a confluent monolayer on the day of infection.

  • Drug and Virus Preparation:

    • Prepare serial dilutions of this compound in serum-free medium.

    • Dilute the virus stock in serum-free medium to a concentration that will produce 50-100 plaques per well.

  • Infection and Treatment:

    • Remove the growth medium from the confluent cell monolayers and wash once with sterile PBS.

    • In a separate tube, mix equal volumes of each this compound dilution with the diluted virus. Incubate this mixture for 1 hour at 37°C to allow the drug to interact with the virus.

    • Add 200-500 µL of the this compound-virus mixture to each corresponding well. Include a "virus only" control (no drug).

    • Incubate the plates for 1-2 hours at 37°C, gently rocking every 15-20 minutes to allow for viral adsorption.

  • Overlay Application: After the adsorption period, aspirate the inoculum from the wells. Gently add 2-3 mL of the liquid overlay medium to each well. The overlay restricts the spread of the virus, ensuring that new infections are localized and form discrete plaques.

  • Incubation: Incubate the plates at 37°C with 5% CO2. The incubation time depends on the virus and can range from 2 to 10 days, or until visible plaques are formed.

  • Plaque Visualization:

    • Fix the cells by adding 1 mL of 10% formalin to each well and incubating for at least 30 minutes.

    • Carefully remove the overlay and the formalin.

    • Stain the cell monolayer by adding 1 mL of crystal violet solution to each well for 15-20 minutes.

    • Gently wash the plates with water to remove excess stain and allow them to air dry. Plaques will appear as clear zones against a purple background of viable cells.

  • Data Acquisition: Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each concentration relative to the "virus only" control: % Plaque Reduction = 100 - [(Plaques_Treated / Plaques_Control) * 100]

    • Plot the percentage of plaque reduction against the log of the this compound concentration.

    • Use non-linear regression analysis to calculate the IC50 value.

Visualizations

Mechanism of Action

This compound acts by inhibiting the synthesis of viral mRNA and proteins, which prevents the formation of new, mature virus particles.[1][2][6]

G Conceptual Mechanism of this compound Action cluster_cell Host Cell Viral_Entry 1. Viral Entry & Uncoating Viral_DNA 2. Viral DNA Replication Viral_Entry->Viral_DNA Viral_mRNA 3. Viral mRNA Synthesis Viral_DNA->Viral_mRNA Viral_Proteins 4. Viral Protein Synthesis Viral_mRNA->Viral_Proteins Virion_Assembly 5. Virion Assembly & Release Viral_Proteins->Virion_Assembly This compound This compound This compound->Inhibition

Caption: this compound inhibits viral replication by blocking the synthesis of viral proteins.

Experimental Workflow

The following diagram outlines the general workflow for determining the dose-response curves for an antiviral compound like this compound.

G start Start seed_cells Seed Cells in Multi-well Plates start->seed_cells cc50_treat Add this compound Dilutions (Uninfected Cells) seed_cells->cc50_treat ic50_treat Add this compound Dilutions & Infect with Virus seed_cells->ic50_treat incubate Incubate Plates (48-72 hours) ic50_treat->incubate mtt_assay Perform MTT Assay (for CC50) incubate->mtt_assay plaque_assay Perform Plaque Assay (for IC50) incubate->plaque_assay analyze Data Analysis: Plot Dose-Response Curves Calculate CC50, IC50, SI mtt_assay->analyze plaque_assay->analyze end End analyze->end

Caption: Workflow for determining cytotoxicity (CC50) and antiviral efficacy (IC50).

References

Application Notes and Protocols: Utilizing Methisazone in a Vaccinia Virus Plaque Reduction Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methisazone, a thiosemicarbazone antiviral compound, has historically been recognized for its activity against poxviruses, including the vaccinia virus. Its primary mechanism of action involves the inhibition of viral mRNA and protein synthesis, specifically targeting the late stages of the viral replication cycle.[1] This leads to a failure in the assembly of mature, infectious virus particles. The plaque reduction assay is a standard virological method used to quantify the infectivity of a lytic virus and to determine the antiviral efficacy of a given compound. This document provides detailed application notes and protocols for the use of this compound in a vaccinia virus plaque reduction assay.

Data Presentation

The antiviral activity of this compound against various strains of vaccinia virus has been quantified, primarily through the determination of the half-maximal effective concentration (EC50). The following table summarizes key quantitative data regarding the in vitro and in vivo efficacy of this compound.

Parameter Virus Strain Cell Line/Animal Model Value Reference
EC50 Vaccinia Virus (Copenhagen)In vitro3.3 µM
EC50 Vaccinia Virus (WR)In vitro0.06 µM
EC50 Vaccinia Virus (NYC)In vitro0.3 µM
EC50 Vaccinia Virus (Elstree)In vitro0.5 µM
EC50 Vaccinia Virus (IHD)In vitro0.12 µM
Viral Replication Reduction (Liver) Vaccinia VirusBALB/c mice100- to 10,000-fold reduction with 10 mg/kg Marboran (this compound)[2]
Viral Replication Reduction (Spleen) Vaccinia VirusBALB/c mice100- to 10,000-fold reduction with 10 mg/kg Marboran (this compound)[2]
Viral Replication Reduction (Kidney) Vaccinia VirusBALB/c mice100- to 10,000-fold reduction with 10 mg/kg Marboran (this compound)[2]

Experimental Protocols

Plaque Reduction Assay for Determining Antiviral Activity of this compound against Vaccinia Virus

This protocol details the methodology to assess the in vitro antiviral activity of this compound against the vaccinia virus by quantifying the reduction in plaque formation.

Materials:

  • Cells: BS-C-1 (ATCC® CCL-26™) or HeLa (ATCC® CCL-2™) cells[3][4]

  • Virus: Vaccinia virus (e.g., WR strain, ATCC® VR-1354™)

  • Compound: this compound (Marboran)

  • Media:

    • Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Infection Medium: DMEM with 2% FBS and 1% Penicillin-Streptomycin.

    • Overlay Medium: 2X MEM, 2% FBS, 1% Penicillin-Streptomycin, and 1% low-melting-point agarose.

  • Reagents:

    • Trypsin-EDTA (0.25%)

    • Phosphate Buffered Saline (PBS)

    • Crystal Violet Staining Solution (0.1% crystal violet in 20% ethanol)

    • Dimethyl Sulfoxide (DMSO) for dissolving this compound

  • Equipment:

    • 6-well or 12-well cell culture plates

    • Humidified CO2 incubator (37°C, 5% CO2)

    • Inverted microscope

    • Biosafety cabinet

Procedure:

  • Cell Seeding:

    • One day prior to infection, seed BS-C-1 or HeLa cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10^5 cells/well for a 6-well plate).

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, prepare serial dilutions of this compound in infection medium to achieve the desired final concentrations for the assay. A common starting point for dose-response analysis is a high concentration of 100 µM, followed by serial dilutions. Include a vehicle control (DMSO at the same concentration as in the highest this compound dilution).

  • Virus Dilution:

    • Thaw the vaccinia virus stock and prepare serial 10-fold dilutions in infection medium. The optimal dilution should produce 50-100 plaques per well in the virus control wells.

  • Infection and Treatment:

    • When the cell monolayer is confluent, aspirate the growth medium from the wells.

    • Wash the monolayer once with PBS.

    • In separate tubes, mix equal volumes of the diluted virus with each of the diluted this compound concentrations (and the vehicle control). Also, prepare a virus-only control (mixed with infection medium) and a cell-only control (infection medium only).

    • Incubate the virus-compound mixtures at 37°C for 1 hour.

    • Add 200 µL of the respective virus-compound mixture to each well in duplicate or triplicate.

    • Incubate the plates at 37°C for 1-2 hours, gently rocking every 15-20 minutes to ensure even distribution of the inoculum and to prevent the monolayer from drying out.

  • Agarose Overlay:

    • After the adsorption period, aspirate the inoculum from the wells.

    • Gently overlay each well with 2 mL of pre-warmed (42°C) overlay medium containing the corresponding concentration of this compound (or vehicle control).

    • Allow the agarose to solidify at room temperature in the biosafety cabinet.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.

  • Plaque Visualization and Counting:

    • After the incubation period, fix the cells by adding 1 mL of 10% formalin to each well for at least 30 minutes.

    • Carefully remove the agarose plugs.

    • Stain the cell monolayer with 0.5 mL of crystal violet solution for 15-20 minutes at room temperature.

    • Gently wash the wells with water to remove excess stain and allow the plates to air dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control using the following formula:

      • % Plaque Reduction = [1 - (Number of plaques in treated well / Number of plaques in virus control well)] x 100

    • Plot the percentage of plaque reduction against the this compound concentration to generate a dose-response curve and determine the EC50 value.

Visualizations

Experimental Workflow for Vaccinia Virus Plaque Reduction Assay with this compound

G cluster_prep Day 1: Preparation cluster_assay Day 2: Infection and Treatment cluster_incubation Day 2-4: Incubation cluster_analysis Day 4: Analysis cell_seeding Seed BS-C-1 or HeLa cells in 6-well plates prepare_this compound Prepare serial dilutions of this compound mix Mix virus and this compound dilutions prepare_this compound->mix prepare_virus Prepare serial dilutions of Vaccinia virus prepare_virus->mix infect Infect cell monolayers (1-2 hours) mix->infect overlay Add agarose overlay with corresponding this compound concentration infect->overlay incubate Incubate for 48-72 hours overlay->incubate fix_stain Fix cells and stain with Crystal Violet incubate->fix_stain count Count plaques fix_stain->count analyze Calculate % plaque reduction and EC50 count->analyze G cluster_virus_cycle Vaccinia Virus Replication Cycle entry Virus Entry early_transcription Early Gene Transcription (Early mRNA) entry->early_transcription dna_replication Viral DNA Replication early_transcription->dna_replication late_transcription Late Gene Transcription (Late mRNA) dna_replication->late_transcription late_translation Late Protein Synthesis (Structural Proteins) late_transcription->late_translation assembly Virion Assembly late_translation->assembly release Mature Virion Release assembly->release This compound This compound This compound->inhibition

References

Application Notes and Protocols for Intraperitoneal Administration of Methisazone in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the intraperitoneal (IP) administration of Methisazone (Metisazone) in mice, a critical procedure for in vivo studies evaluating its antiviral efficacy, particularly against poxviruses.

Introduction

This compound (N-methylisatin-β-thiosemicarbazone) is an antiviral compound that has demonstrated activity against various poxviruses. Its primary mechanism of action is the inhibition of viral mRNA and protein synthesis, thereby disrupting the viral replication cycle. Intraperitoneal injection is a common route for administering therapeutic agents in preclinical murine models, allowing for systemic distribution. Due to this compound's poor solubility in aqueous solutions, careful consideration of the formulation and administration protocol is essential for achieving reliable and reproducible experimental outcomes.

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy and toxicity of intraperitoneally administered this compound in mice.

Table 1: Antiviral Efficacy of Intraperitoneal this compound against Poxviruses in Mice

Virus ChallengeMouse StrainThis compound Dosage (mg/kg/day)Dosing RegimenEfficacy Outcome
Vaccinia VirusNot Specified3, 10, and 30Once daily for 5 days, starting 24, 48, or 72 hours post-infectionEffective in increasing survival[1]
Cowpox VirusNot Specified3, 10, and 30Once daily for 5 days, starting 24, 48, or 72 hours post-infectionNo efficacy observed[1]

Table 2: Acute Toxicity of Intraperitoneal this compound in Mice

ParameterValueMouse Strain
LD50Data not available in the searched literatureNot Specified

Note: While specific LD50 data for intraperitoneal administration of this compound in mice was not identified in the provided search results, it is crucial to conduct dose-ranging studies to determine the maximum tolerated dose (MTD) in the specific mouse strain used for any new study.

Experimental Protocols

Materials
  • This compound (powder)

  • Vehicle for suspension (e.g., 0.5% carboxymethylcellulose [CMC] in sterile saline, or other suitable suspending agent)

  • Sterile saline (0.9% sodium chloride)

  • Sterile 1 mL syringes with Luer-lock tip

  • Sterile needles (25-27 gauge)

  • 70% ethanol

  • Analytical balance

  • Spatula

  • Weighing paper

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Sonicator (optional)

  • Animal scale

  • Appropriate personal protective equipment (PPE)

Preparation of this compound Suspension for Intraperitoneal Injection

Note: this compound is poorly soluble in water. Therefore, it is typically administered as a suspension. The following is a general protocol that should be optimized for your specific experimental needs.

  • Calculate the required amount of this compound: Based on the desired dosage (e.g., 10 mg/kg) and the number and weight of the mice to be treated, calculate the total amount of this compound powder needed.

  • Prepare the vehicle: Prepare a sterile 0.5% (w/v) solution of low-viscosity CMC in saline. Other suspending agents may be used but should be validated.

  • Weigh the this compound: Accurately weigh the calculated amount of this compound powder using an analytical balance.

  • Prepare the suspension:

    • Transfer the weighed this compound powder into a sterile conical tube.

    • Add a small volume of the vehicle to the powder to create a paste.

    • Gradually add the remaining volume of the vehicle while continuously vortexing to ensure a uniform suspension.

    • If necessary, sonicate the suspension for a short period to aid in dispersion and reduce particle size. Caution: Avoid excessive sonication, which can generate heat and potentially degrade the compound.

  • Final Concentration: The final concentration of the suspension should be calculated to ensure the desired dose is administered in a suitable injection volume (typically 0.1-0.2 mL for an adult mouse).

Intraperitoneal Injection Procedure in Mice
  • Animal Handling and Restraint:

    • Properly restrain the mouse to expose the abdomen. This can be achieved by scruffing the neck and securing the tail.

    • Ensure the mouse is calm to minimize stress and the risk of injury.

  • Site of Injection:

    • The preferred injection site is the lower right or left quadrant of the abdomen. This location helps to avoid puncturing the cecum, bladder, or other internal organs.

  • Injection Technique:

    • Swab the injection site with 70% ethanol.

    • Use a new sterile syringe and needle for each animal.

    • Gently agitate the this compound suspension immediately before drawing it into the syringe to ensure a uniform dose.

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity.

    • Aspirate slightly by pulling back on the plunger to ensure the needle has not entered a blood vessel or organ. If blood or other fluid appears in the syringe hub, withdraw the needle and reinject at a different site with a new sterile needle.

    • Slowly inject the full volume of the suspension.

    • Withdraw the needle and return the mouse to its cage.

  • Post-Injection Monitoring:

    • Monitor the animal for any signs of distress, such as lethargy, abdominal swelling, or changes in behavior, for a short period after the injection.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_in_vivo In Vivo Procedure cluster_analysis Data Analysis prep_meth Prepare this compound Suspension treatment IP Administration of this compound prep_meth->treatment prep_virus Prepare Virus Inoculum infection Virus Challenge (e.g., Ectromelia) prep_virus->infection infection->treatment 24, 48, or 72h post-infection monitoring Monitor Survival & Clinical Signs treatment->monitoring sampling Collect Samples (e.g., Tissues, Blood) monitoring->sampling survival_analysis Survival Analysis monitoring->survival_analysis toxicity_assessment Toxicity Assessment monitoring->toxicity_assessment viral_load Viral Load Quantification sampling->viral_load

Caption: Experimental workflow for evaluating the in vivo efficacy of intraperitoneally administered this compound in a mouse model of poxvirus infection.

Proposed Signaling Pathway of this compound in Poxvirus Inhibition

signaling_pathway cluster_virus Poxvirus Replication Cycle entry Virus Entry early_trans Early Gene Transcription entry->early_trans dna_rep Viral DNA Replication early_trans->dna_rep late_trans Late Gene Transcription dna_rep->late_trans protein_syn Late Protein Synthesis late_trans->protein_syn assembly Virion Assembly & Maturation protein_syn->assembly release Virus Release assembly->release This compound This compound This compound->late_trans Inhibits This compound->protein_syn Inhibits

Caption: Proposed mechanism of action of this compound, which inhibits poxvirus replication by targeting late gene transcription and subsequent late protein synthesis.

References

Application Notes and Protocols for Methisazone in Monkeypox Virus Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methisazone (N-methylisatin β-thiosemicarbazone) is an antiviral compound that has demonstrated inhibitory activity against a range of poxviruses, including the monkeypox virus.[1][2] Its mechanism of action involves the inhibition of viral mRNA and protein synthesis, thereby preventing the replication and maturation of the virus.[3][4] These application notes provide a summary of the in vitro efficacy of this compound against the monkeypox virus and detailed protocols for its study in cell culture, based on historical research.

Quantitative Data Summary

The in vitro antiviral activity of this compound against monkeypox virus has been quantified through plaque reduction assays. The following table summarizes the reported efficacy of this compound in suppressing monkeypox virus plaque formation in CV-1 cells.

CompoundVirus StrainCell LineAssay TypeConcentration (µg/mL)% Plaque SuppressionReference
This compoundMonkeypox VirusCV-1Plaque Reduction50~50%[5]
This compoundMonkeypox VirusCV-1Plaque Reduction100~70%[5]

Note: Higher concentrations of this compound were noted to have a toxic effect on the CV-1 cells.[5]

Experimental Protocols

The following protocols are based on methodologies described in foundational studies of this compound's effect on monkeypox virus in cell culture.[5] Researchers should adapt these protocols to modern laboratory standards and equipment.

Plaque Reduction Assay for Antiviral Activity

This assay is designed to determine the concentration of this compound required to inhibit the formation of viral plaques in a cell monolayer.

Materials:

  • Monkeypox virus stock of known titer (Plaque Forming Units/mL)

  • CV-1 cells (or other susceptible cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) or other suitable cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound stock solution (dissolved in a suitable solvent like DMSO, then diluted in culture medium)

  • Trypsin-EDTA

  • Agarose or other overlay medium

  • Neutral Red or Crystal Violet stain

  • 6-well or 12-well cell culture plates

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed CV-1 cells into 6-well or 12-well plates at a density that will result in a confluent monolayer within 24-48 hours.

  • Drug Preparation: Prepare serial dilutions of this compound in a cell culture medium. A range of concentrations from 10 µg/mL to 200 µg/mL is a suggested starting point based on historical data.[5]

  • Virus Inoculation: Once the cell monolayer is confluent, remove the growth medium. Infect the cells with a dilution of monkeypox virus that will produce approximately 50-100 plaques per well. Incubate for 1-2 hours to allow for viral adsorption.

  • Drug Application: After the incubation period, remove the virus inoculum and wash the cells gently with PBS. Add the prepared dilutions of this compound to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).

  • Overlay: After a 1-hour drug absorption period, remove the drug-containing medium and overlay the cells with a medium containing the respective drug concentration and a solidifying agent like agarose.

  • Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for a period sufficient for plaque formation (typically 3-5 days for monkeypox virus).

  • Staining and Plaque Counting: Once plaques are visible, fix the cells (e.g., with 10% formalin) and stain with Neutral Red or Crystal Violet. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control.

Cytotoxicity Assay

This assay is crucial to determine the concentration of this compound that is toxic to the host cells, allowing for the determination of a therapeutic index.

Materials:

  • CV-1 cells (or other susceptible cell line)

  • Cell culture medium

  • This compound stock solution

  • Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo®)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed CV-1 cells into a 96-well plate at an appropriate density.

  • Drug Application: The following day, add serial dilutions of this compound to the wells. Include a cell control with no drug.

  • Incubation: Incubate the plate for the same duration as the plaque reduction assay.

  • Viability Assessment: Following incubation, perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the drug that reduces cell viability by 50%.

Visualizations

Mechanism of Action of this compound

G cluster_virus Poxvirus Replication Cycle cluster_drug This compound Intervention Viral_Core Viral Core Enters Cytoplasm Early_mRNA Early mRNA Synthesis Viral_Core->Early_mRNA Early_Proteins Early Protein Synthesis Early_mRNA->Early_Proteins DNA_Replication Viral DNA Replication Early_Proteins->DNA_Replication Late_mRNA Late mRNA Synthesis DNA_Replication->Late_mRNA Late_Proteins Late Structural Proteins Late_mRNA->Late_Proteins Virion_Assembly Virion Assembly & Maturation Late_Proteins->Virion_Assembly Progeny_Virus Infectious Progeny Virus Virion_Assembly->Progeny_Virus This compound This compound This compound->Late_mRNA Inhibits Synthesis This compound->Late_Proteins Inhibits Synthesis

Caption: this compound's proposed mechanism of action against poxviruses.

Experimental Workflow: Plaque Reduction Assay

G A Seed CV-1 cells in multi-well plates B Infect with Monkeypox Virus A->B C Add serial dilutions of this compound B->C D Apply semi-solid overlay medium C->D E Incubate for plaque development D->E F Fix and stain cell monolayer E->F G Count plaques and calculate % inhibition F->G

Caption: Workflow for determining the antiviral activity of this compound.

References

Application Notes and Protocols for High-Throughput Screening of Methisazone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of Methisazone derivatives to identify novel antiviral agents. This compound, a thiosemicarbazone derivative, has historically shown activity against poxviruses by inhibiting viral mRNA and protein synthesis.[1][2] High-throughput screening of its derivatives offers a promising strategy for the discovery of new broad-spectrum antiviral compounds.

Introduction to High-Throughput Screening for Antiviral Drug Discovery

High-throughput screening enables the rapid testing of large chemical libraries to identify compounds that modulate a specific biological pathway or target. In the context of antiviral drug discovery, HTS assays are designed to detect the inhibition of viral replication or the activity of essential viral enzymes.[3][4][5] Both cell-based and biochemical assays are widely employed. Cell-based assays monitor the effect of compounds on viral replication within a host cell, providing insights into a compound's efficacy in a biological context, including its membrane permeability and cytotoxicity.[6] Biochemical assays, on the other hand, focus on the interaction of compounds with specific, isolated viral or host proteins.

Signaling Pathway of this compound and its Derivatives

This compound and its derivatives are known to act as inhibitors of viral replication, primarily targeting poxviruses. The mechanism of action involves the inhibition of viral mRNA and protein synthesis.[1][2] This disruption of the viral life cycle prevents the formation of new viral particles. Resistance to this compound has been mapped to the viral RNA polymerase, suggesting this enzyme is a key target.[7][8]

G cluster_virus Viral Replication Cycle cluster_inhibition Inhibition by this compound Derivatives Viral_Entry Viral Entry Uncoating Uncoating & Viral Core Release Viral_Entry->Uncoating Early_Transcription Early Transcription (Viral RNA Polymerase) Uncoating->Early_Transcription Early_Translation Early Translation (Host Ribosomes) Early_Transcription->Early_Translation DNA_Replication Viral DNA Replication Early_Translation->DNA_Replication Late_Transcription Late Transcription (Viral RNA Polymerase) DNA_Replication->Late_Transcription Late_Translation Late Translation (Host Ribosomes) Late_Transcription->Late_Translation Assembly Virion Assembly Late_Translation->Assembly Release New Virion Release Assembly->Release This compound This compound Derivatives This compound->Early_Transcription Inhibition This compound->Late_Transcription Inhibition This compound->Late_Translation Inhibition

Caption: Mechanism of action of this compound derivatives.

High-Throughput Screening Workflow

A typical HTS workflow for identifying antiviral this compound derivatives involves several stages, from primary screening of a large compound library to secondary assays for hit confirmation and characterization.

G cluster_workflow HTS Workflow Start Start: Library of this compound Derivatives Primary_Screening Primary High-Throughput Screening (e.g., Cell-based CPE Assay) Start->Primary_Screening Hit_Identification Hit Identification (Compounds showing significant viral inhibition) Primary_Screening->Hit_Identification Dose_Response Dose-Response and Cytotoxicity Assays (Determine IC50 and CC50) Hit_Identification->Dose_Response Hit_Confirmation Hit Confirmation & Prioritization (Selectivity Index (SI = CC50/IC50)) Dose_Response->Hit_Confirmation Secondary_Assays Secondary Assays (e.g., Plaque Reduction, Reporter Gene Assay) Hit_Confirmation->Secondary_Assays Mechanism_of_Action Mechanism of Action Studies (e.g., Time-of-addition, Target-based assays) Secondary_Assays->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Caption: A generalized workflow for HTS of this compound derivatives.

Experimental Protocols

Cell-Based High-Throughput Screening Protocol for Poxvirus Inhibitors

This protocol is adapted from established methods for screening antiviral compounds against vaccinia virus and can be applied to other poxviruses.[6]

Objective: To identify this compound derivatives that inhibit virus-induced cytopathic effect (CPE) in a cell-based assay.

Materials:

  • Host cell line susceptible to the target poxvirus (e.g., BS-C-1, Vero cells).

  • Target poxvirus (e.g., Vaccinia virus, Cowpox virus).

  • Cell culture medium (e.g., EMEM with 2.5% FBS).

  • Library of this compound derivatives dissolved in DMSO.

  • Positive control (e.g., Cidofovir).

  • Negative control (DMSO).

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent.

  • 384-well clear-bottom white plates.

  • Automated liquid handling systems.

  • Luminometer plate reader.

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend host cells in a cell culture medium to a final concentration of 1 x 10^5 cells/mL.

    • Using an automated dispenser, seed 25 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Compound Addition:

    • Prepare a master plate of this compound derivatives at the desired screening concentration (e.g., 10 µM) in a cell culture medium.

    • Transfer a small volume (e.g., 25 nL) of the compound solutions from the master plate to the cell plates using an acoustic liquid handler. Also, add positive and negative controls to designated wells.

  • Virus Infection:

    • Dilute the poxvirus stock in a cell culture medium to a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours (e.g., MOI of 0.01).

    • Add 25 µL of the diluted virus to each well, except for the mock-infected control wells.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.

  • Quantification of CPE Inhibition:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The percentage of CPE inhibition is calculated using the following formula: % Inhibition = [(Luminescence_compound - Luminescence_virus_control) / (Luminescence_cell_control - Luminescence_virus_control)] x 100

    • Compounds showing a predefined level of inhibition (e.g., >50%) are considered primary hits.

Dose-Response and Cytotoxicity Assays

Objective: To determine the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) of the primary hits.[9][10]

Procedure:

  • IC50 Determination:

    • Perform the cell-based assay as described above, but with a serial dilution of the hit compounds (e.g., 8-point, 3-fold dilutions).

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.

  • CC50 Determination:

    • Seed cells as in the primary screen.

    • Add serial dilutions of the hit compounds to the cells.

    • Incubate for the same duration as the primary assay but without adding the virus.

    • Measure cell viability using the CellTiter-Glo® assay.

    • Plot the percentage of cell viability against the compound concentration and calculate the CC50 value.

  • Selectivity Index (SI) Calculation:

    • The selectivity index is a measure of the compound's therapeutic window and is calculated as: SI = CC50 / IC50

    • A higher SI value indicates a more promising compound.

Data Presentation

The quantitative data from the dose-response and cytotoxicity assays should be summarized in a clear and structured table for easy comparison of the antiviral activity and toxicity of the this compound derivatives.

Table 1: Antiviral Activity and Cytotoxicity of Isatin Derivatives against Hepatitis C Virus (HCV) and SARS-CoV [11]

Compound IDTarget VirusEC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI)Maximum Protection (%) against SARS-CoV
SPIII-5HHCV17422.47-
SPIII-BrHCV19422.21-
SPIII-5FHCV6>42>745
5Cl-IS-ACHCV>50>50-0

Table 2: In Silico Docking Scores of this compound and its Metal-Derivatives against SARS-CoV-2 Proteins [12][13]

CompoundTarget ProteinBinding Affinity (kcal/mol)
This compoundSpike Protein (6VYB)-7.5
Mn-MethisazoneSpike Protein (6VYB)-8.3
Zn-MethisazoneSpike Protein (6VYB)-8.0
Ca-MethisazoneSpike Protein (6VYB)-8.0
Fe-MethisazoneSpike Protein (6VYB)-7.9
Mg-MethisazoneSpike Protein (6VYB)-7.9

Table 3: Antiviral Activity of Isatin-β-thiosemicarbazone Derivatives against HIV-1 [14]

Compound IDTarget VirusEC50 (µM)CC50 (µM)Selectivity Index (SI)
Compound 6HIV-10.34>6.8>20
Compound 7HIV-12.9>87>30

Note: The data presented in the tables are from studies on isatin and thiosemicarbazone derivatives, which are structurally related to this compound, and are provided as examples of how to present such data.

Conclusion

The protocols and application notes provided herein offer a robust framework for the high-throughput screening of this compound derivatives to identify novel antiviral candidates. By employing a systematic workflow of primary screening, hit confirmation, and secondary assays, researchers can efficiently identify and characterize promising compounds for further development. The detailed experimental procedures and data presentation guidelines will aid in the standardized evaluation of these potential antiviral agents.

References

Application Notes and Protocols: Molecular Docking Simulation of Methisazone with Viral Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed guide on the in silico analysis of Methisazone's interaction with viral proteins through molecular docking simulations, supported by quantitative data and standardized protocols.

Introduction

This compound, a thiosemicarbazone antiviral agent, has historically been used against poxviruses.[1][2] Its mechanism of action is understood to involve the inhibition of viral protein synthesis and the interruption of viral assembly.[1][3] With the advent of computational drug repurposing, this compound has been investigated as a potential inhibitor for a range of viral proteins, most notably those of SARS-CoV-2.[4] Molecular docking is a key computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.[5] This document outlines the application of molecular docking to study the interaction between this compound and its derivatives with various viral protein targets.

Data Presentation: Quantitative Docking Results

The following table summarizes the binding energies and docking scores from molecular docking studies of this compound and its metal-bound complexes with SARS-CoV-2 proteins. Lower binding energy values indicate a more favorable interaction.

LigandViral Protein TargetPDB IDBinding Energy (kcal/mol) / Dock ScoreReference
This compoundSARS-CoV-2 Enzyme5R7Z-7.542[3][4][6]
This compoundSARS-CoV-2 Enzyme5R80-6.829[3][4][6]
This compoundSARS-CoV-2 Enzyme5R81-6.928[3][4][6]
Mn-MethisazoneSpike Protein6VYB-8.3[3][6][7][8][9]
Zn-MethisazoneSpike Protein6VYB-8.0[3][6][7][9]
Ca-MethisazoneSpike Protein6VYB-8.0[3][6][7][9]
Fe-MethisazoneSpike Protein6VYB-7.9[3][6][7][9]
Mg-MethisazoneSpike Protein6VYB-7.9[3][6][7][9]
Metal-modified this compoundPapain-like Protease (PlPr)-Higher affinity than this compound[3][7][8][9]
Metal-modified this compoundMain Protease (MPro)-Higher affinity than this compound[3][7][8][9]

Experimental Protocols

This section provides a detailed methodology for performing a molecular docking simulation of this compound with a viral protein target. This protocol is a generalized workflow based on common practices in computational drug design.

Protocol 1: Molecular Docking Simulation

1. Preparation of the Viral Protein Receptor:

  • 1.1. Protein Acquisition: Download the 3D crystallographic structure of the target viral protein from the Protein Data Bank (PDB). For this example, we will use the SARS-CoV-2 spike protein (PDB ID: 6VYB).[6][7][8][9]

  • 1.2. Protein Preparation:

    • Load the PDB file into a molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro, UCSF Chimera).

    • Remove all non-essential molecules, including water, ions, and co-crystallized ligands.

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges (e.g., Gasteiger charges) to the protein atoms.

    • Save the prepared protein in the appropriate format (e.g., PDBQT for AutoDock).

2. Preparation of the Ligand (this compound):

  • 2.1. Ligand Structure Acquisition: Obtain the 3D structure of this compound from a chemical database like PubChem or ZINC.

  • 2.2. Ligand Preparation:

    • Load the ligand structure into the molecular modeling software.

    • Minimize the energy of the ligand using a suitable force field (e.g., MMFF94).

    • Define the rotatable bonds of the ligand to allow for conformational flexibility during docking.

    • Assign partial charges to the ligand atoms.

    • Save the prepared ligand in the appropriate format (e.g., PDBQT).

3. Grid Box Generation:

  • 3.1. Binding Site Identification: Identify the active site or binding pocket of the viral protein. This can be determined from the location of a co-crystallized ligand in the PDB structure or through literature review.

  • 3.2. Grid Box Definition: Define a 3D grid box that encompasses the identified binding site. The grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket. Set the grid spacing to a standard value (e.g., 0.375 Å).

4. Molecular Docking Simulation:

  • 4.1. Docking Algorithm Selection: Choose a suitable docking algorithm. The Lamarckian Genetic Algorithm is a commonly used and effective option available in AutoDock.

  • 4.2. Setting Docking Parameters:

    • Set the number of genetic algorithm runs (e.g., 100).

    • Set the population size (e.g., 150).

    • Set the maximum number of energy evaluations (e.g., 2,500,000).

  • 4.3. Execution: Run the molecular docking simulation. The software will generate multiple binding poses of the ligand within the protein's active site and calculate the corresponding binding energies.

5. Analysis of Docking Results:

  • 5.1. Pose Selection: Analyze the generated docking poses. The pose with the lowest binding energy is typically considered the most favorable.

  • 5.2. Interaction Analysis: Visualize the best docking pose to identify the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the viral protein. This can be done using software like Discovery Studio Visualizer or PyMOL.

  • 5.3. Data Recording: Record the binding energy, inhibition constant (Ki) if calculated, and the interacting residues.

Visualizations

Diagram 1: General Workflow for Molecular Docking

cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage A Protein Structure Acquisition (PDB) C Protein Preparation (Add Hydrogens, Assign Charges) A->C B Ligand Structure Acquisition (PubChem/ZINC) D Ligand Preparation (Energy Minimization, Define Rotatable Bonds) B->D E Grid Box Generation (Define Binding Site) C->E D->E F Molecular Docking Simulation (e.g., AutoDock) E->F G Analysis of Docking Poses F->G H Visualization of Interactions (PyMOL, Discovery Studio) G->H I Identification of Key Interacting Residues H->I cluster_virus Viral Replication Cycle cluster_drug A Viral Entry B Viral Genome Replication (RNA Polymerase) A->B C Viral Protein Synthesis B->C D Viral Assembly C->D E New Virion Release D->E This compound This compound This compound->C Inhibition This compound->D Interruption

References

Unveiling the Impact of Methisazone on Viral Protein Synthesis: A Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the ongoing battle against viral diseases, understanding the mechanisms of antiviral compounds is paramount. Methisazone, a thiosemicarbazone derivative with known antiviral activity against poxviruses, has historically been of interest. To facilitate further research into its mode of action, comprehensive application notes and detailed protocols for studying the effect of this compound on viral protein synthesis are now available for researchers, scientists, and drug development professionals. These resources provide a framework for investigating the nuanced effects of this compound on the viral life cycle.

This compound is understood to primarily target the translation of viral messenger RNA (mRNA), leading to an inhibition of viral protein synthesis.[1][2] This targeted action makes it a compelling subject for virological and drug development studies. The following protocols and application notes offer a structured approach to elucidating the specific effects of this compound on the synthesis of viral proteins, particularly those of poxviruses like Vaccinia virus.

Application Notes:

This compound's inhibitory action is predominantly observed during the late phase of viral replication. Studies on Isatin-β-thiosemicarbazone (IBT), a close analog of this compound, have shown that while early viral protein synthesis proceeds relatively unimpeded, the synthesis of late viral polypeptides is prematurely halted.[2] This suggests a targeted disruption of the mechanisms governing late-stage viral gene expression. Although both early and late viral proteins are formed, this compound appears to interfere with a crucial maturation step, preventing the proper assembly of viral particles.[3] This interference highlights the compound's potential to disrupt the viral life cycle at a post-translational or assembly stage, even if protein synthesis is not entirely abrogated.

Quantitative Data Summary:

While extensive research has qualitatively described the inhibitory effects of this compound and its analogs on viral protein synthesis, specific quantitative data on the dose-dependent inhibition of individual viral proteins is not extensively available in the public domain. The following table summarizes the known effects based on available literature.

Viral Protein Class Effect of this compound/IBT Method of Observation Reference
Early Viral ProteinsSynthesis proceeds normallyPolyacrylamide Gel Electrophoresis, Autoradiography[2]
Late Viral ProteinsPremature cessation of synthesisPolyacrylamide Gel Electrophoresis, Autoradiography[2]
Viral Core Polypeptide PrecursorProcessing not affectedPolyacrylamide Gel Electrophoresis[3]

Experimental Protocols:

To investigate the effect of this compound on viral protein synthesis, a combination of cell culture, virological, and molecular biology techniques is required.

Protocol 1: In Vitro Inhibition of Viral Protein Synthesis by this compound

Objective: To determine the effect of this compound on the synthesis of total viral proteins in a time- and dose-dependent manner.

Materials:

  • HeLa cells (or other susceptible cell line)

  • Vaccinia virus (e.g., WR strain)

  • This compound (dissolved in a suitable solvent like DMSO)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • [³⁵S]methionine-cysteine labeling mix

  • Radioimmunoprecipitation assay (RIPA) buffer

  • Bicinchoninic acid (BCA) protein assay kit

  • SDS-PAGE gels and running buffer

  • Autoradiography film or phosphorimager

Procedure:

  • Cell Culture and Infection:

    • Plate HeLa cells in 6-well plates and grow to 90-95% confluency.

    • Infect cells with Vaccinia virus at a multiplicity of infection (MOI) of 10 in serum-free DMEM for 1 hour at 37°C.

    • After 1 hour, remove the inoculum and replace it with DMEM containing 2% FBS and varying concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM).

  • Metabolic Labeling (Pulse-Chase):

    • At different time points post-infection (e.g., 2, 4, 6, 8 hours), starve the cells in methionine-free DMEM for 30 minutes.

    • "Pulse" the cells by adding [³⁵S]methionine-cysteine labeling mix to the medium and incubate for 30 minutes.

    • "Chase" by removing the labeling medium and adding complete DMEM with an excess of unlabeled methionine and cysteine.

  • Cell Lysis and Protein Quantification:

    • At the end of the chase period, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Autoradiography:

    • Normalize the protein amounts for each sample and resolve them by SDS-PAGE.

    • Dry the gel and expose it to autoradiography film or a phosphorimager to visualize the newly synthesized proteins.

Protocol 2: Western Blot Analysis of Specific Viral Proteins

Objective: To quantify the effect of this compound on the expression levels of specific early and late viral proteins.

Materials:

  • Cell lysates from Protocol 1

  • Primary antibodies specific for early (e.g., E3L) and late (e.g., A27L) Vaccinia virus proteins

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Western blotting apparatus and membranes

Procedure:

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by SDS-PAGE as described in Protocol 1.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against specific viral proteins overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Quantification:

    • Wash the membrane again and add ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Visualizations:

To aid in the conceptualization of the experimental processes and the underlying biological mechanisms, the following diagrams are provided.

G cluster_workflow Experimental Workflow for this compound's Effect on Viral Protein Synthesis A 1. Cell Culture and Vaccinia Virus Infection B 2. This compound Treatment (Dose-Response) A->B C 3. Metabolic Labeling (Pulse-Chase with ³⁵S) B->C D 4. Cell Lysis and Protein Quantification C->D E 5. SDS-PAGE and Autoradiography D->E Total Protein Synthesis F 6. Western Blot for Specific Viral Proteins D->F Specific Protein Expression G 7. Data Analysis and Quantification E->G F->G

Caption: A flowchart of the experimental procedure.

G cluster_pathway Proposed Mechanism of this compound Action Virus Poxvirus HostCell Host Cell Virus->HostCell Infection ViralmRNA Viral mRNA (Early and Late) HostCell->ViralmRNA Transcription Ribosome Host Ribosome ViralmRNA->Ribosome Translation EarlyProteins Early Viral Proteins Ribosome->EarlyProteins LateProteins Late Viral Proteins Ribosome->LateProteins Assembly Viral Assembly & Maturation EarlyProteins->Assembly LateProteins->Assembly This compound This compound This compound->Ribosome This compound->LateProteins Inhibition Inhibition This compound->Assembly Interference Progeny Infectious Progeny Virus Assembly->Progeny Block Block

Caption: this compound's proposed mechanism of action.

These detailed protocols and visualizations provide a solid foundation for researchers to further explore the antiviral properties of this compound and to quantitatively assess its impact on viral protein synthesis. The elucidation of the precise molecular interactions between this compound and the viral translational machinery will be crucial for the development of novel antiviral strategies.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Methisazone Solubility Issues for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility challenges of Methisazone in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: Due to its low aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for in vitro assays.[1][2] this compound is highly soluble in DMSO, with concentrations up to 100 mg/mL (426.84 mM) being achievable, sometimes requiring sonication to fully dissolve.[2]

Q2: What is the maximum permissible concentration of DMSO in my cell culture?

A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. As a general guideline, a final DMSO concentration of 0.1% is considered safe for most cell lines.[2][3] Some robust cell lines may tolerate up to 0.5% or even 1% DMSO, but it is crucial to perform a vehicle control experiment to determine the maximum tolerable concentration for your specific cell line and assay duration.[1][3]

Q3: My this compound precipitates when I add it to my cell culture medium. Why is this happening?

A3: Precipitation occurs because this compound is poorly soluble in aqueous solutions like cell culture media. When you dilute your concentrated DMSO stock solution into the medium, the drastic decrease in DMSO concentration causes the this compound to come out of solution.

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions in DMSO should be stored at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[1][4] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide

This guide addresses common issues encountered when preparing this compound solutions for in vitro assays.

Issue Potential Cause Troubleshooting Steps
This compound powder does not dissolve in DMSO. Insufficient sonication or heating.Use an ultrasonic bath to aid dissolution.[2] Gentle warming (to no more than 37°C) can also be applied, but be cautious of potential compound degradation.
Stock solution appears cloudy or has visible particles. Incomplete dissolution or presence of insoluble impurities.Filter the stock solution through a 0.22 µm syringe filter compatible with DMSO to sterilize and remove any undissolved particles.
Precipitation occurs immediately upon adding the stock solution to the culture medium. The final concentration of this compound exceeds its solubility limit in the aqueous medium. The final DMSO concentration is too low to maintain solubility.1. Reduce the final this compound concentration: If your experimental design allows, lower the final concentration of this compound in your assay. 2. Increase the final DMSO concentration (with caution): If your cells can tolerate it, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.25%) may help. Always validate the new DMSO concentration for toxicity. 3. Change the dilution method: Instead of adding the stock directly to the full volume of media, try a serial dilution approach. First, dilute the stock into a smaller volume of media, vortex gently, and then add this intermediate dilution to the final volume.
Precipitation occurs over time in the incubator. The compound is unstable in the culture medium at 37°C. The medium components may be interacting with this compound.1. Prepare fresh working solutions: Prepare the final working solution immediately before adding it to the cells. 2. Visually inspect plates: Regularly check your culture plates under a microscope for any signs of precipitation during the incubation period.

Quantitative Data Summary

The following table summarizes the solubility of this compound in various solvents and the generally accepted final DMSO concentrations for in vitro cell culture experiments.

Solvent Solubility Reference
DMSO≥ 100 mg/mL (426.84 mM)[2]
Ethanol≥ 50 mg/mL[1]
Water< 1 mg/mL (practically insoluble)[3]
Solvent in Final Assay Medium Recommended Max. Concentration Reference
DMSO0.1% - 0.5% (cell line dependent)[2][3]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 234.28 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath

  • 0.22 µm DMSO-compatible syringe filter

Procedure:

  • Weigh out 23.43 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of sterile, anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes.

  • If the powder is not fully dissolved, place the tube in an ultrasonic water bath and sonicate for 10-15 minutes, or until the solution is clear. Gentle warming to 37°C can be used if necessary.

  • Once fully dissolved, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This step both sterilizes the solution and removes any potential micro-precipitates.

  • Aliquot the 100 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Preparation of a Working Solution of this compound for In Vitro Assays

Materials:

  • 100 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

Procedure:

  • Thaw an aliquot of the 100 mM this compound stock solution at room temperature.

  • Determine the desired final concentration of this compound and the maximum tolerable final concentration of DMSO for your cells. For this example, we will prepare a 100 µM working solution with a final DMSO concentration of 0.1%.

  • To achieve this, the stock solution needs to be diluted 1:1000 in the final culture volume.

  • It is recommended to perform a serial dilution. For example, first, prepare an intermediate dilution by adding 2 µL of the 100 mM stock to 198 µL of cell culture medium to get a 1 mM solution.

  • Gently vortex the intermediate dilution.

  • Then, add the required volume of the 1 mM intermediate solution to your final culture volume. For example, add 10 µL of the 1 mM solution to 990 µL of cell culture medium in a well of a 96-well plate to get a final concentration of 10 µM this compound and 0.1% DMSO.

  • Always include a vehicle control in your experiment, which contains the same final concentration of DMSO as your experimental wells but no this compound.

Visualizations

experimental_workflow Experimental Workflow: Preparing this compound for In Vitro Assays cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Sterile DMSO weigh->add_dmso dissolve Vortex & Sonicate to Dissolve add_dmso->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot for Storage filter->aliquot store Store at -20°C aliquot->store thaw Thaw Stock Aliquot store->thaw Begin Experiment intermediate_dilution Prepare Intermediate Dilution in Media thaw->intermediate_dilution final_dilution Prepare Final Dilution in Assay Plate intermediate_dilution->final_dilution add_to_cells Add to Cells final_dilution->add_to_cells

Caption: Workflow for preparing this compound stock and working solutions.

troubleshooting_workflow Troubleshooting this compound Precipitation cluster_stock_issue In Stock Solution cluster_dilution_issue Upon Dilution in Media start Precipitation Observed? sonicate Increase Sonication Time/Power start->sonicate Yes, in stock reduce_conc Lower Final this compound Concentration start->reduce_conc Yes, upon dilution no_precipitation No Precipitation Observed Proceed with Experiment start->no_precipitation No warm Gently Warm to 37°C sonicate->warm filter_stock Filter through 0.22 µm Syringe Filter warm->filter_stock increase_dmso Increase Final DMSO % (Validate Toxicity) reduce_conc->increase_dmso serial_dilute Use Serial Dilution Method increase_dmso->serial_dilute prepare_fresh Prepare Working Solution Fresh serial_dilute->prepare_fresh

Caption: Decision tree for troubleshooting this compound precipitation issues.

methisazone_moa Simplified Mechanism of Action of this compound This compound This compound Viral_mRNA_Synth Viral mRNA Synthesis This compound->Viral_mRNA_Synth Inhibits Viral_Protein_Synth Viral Protein Synthesis This compound->Viral_Protein_Synth Inhibits Viral_mRNA_Synth->Viral_Protein_Synth Virus_Replication Virus Replication Viral_Protein_Synth->Virus_Replication

Caption: Simplified diagram of this compound's inhibitory action on viral replication.

References

Troubleshooting inconsistent results in Methisazone antiviral assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results in Methisazone antiviral assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: this compound Compound Issues

Q1: My this compound solution appears to have precipitated. What should I do?

A1: this compound is soluble in DMSO.[1] If precipitation occurs, it may be due to improper storage or solvent concentration. Ensure the stock solution is stored correctly (see table below).[2] If precipitation is observed during the preparation of working solutions, gentle heating and/or sonication can help redissolve the compound.[2] It is highly recommended to prepare fresh working solutions for each experiment.[2]

Q2: How should I store my this compound stock solution to ensure its stability?

A2: The stability of your this compound stock solution is critical for reproducible results. For long-term storage (up to 6 months), it should be kept at -80°C. For short-term storage (up to 1 month), -20°C is acceptable.[2] Avoid repeated freeze-thaw cycles, which can degrade the compound.

Q3: At what stage of the viral life cycle does this compound act?

A3: this compound inhibits the synthesis of viral mRNA and proteins, which is a crucial step for viral replication.[2][3][4][5][6] This action prevents the virus from producing the necessary components to create new copies of itself.[3] Its primary activity is against poxviruses.[2][5]

Category 2: Assay & Cell Culture Issues

Q4: I'm not seeing any plaques in my plaque reduction assay, even in the virus-only control wells. What's wrong?

A4: The absence of plaques typically points to an issue with the virus or the host cells. Consider the following:

  • Virus Viability: Ensure your virus stock is viable and has been stored correctly. Repeated freeze-thaw cycles can significantly reduce viral titer.[7]

  • Host Cell Susceptibility: Confirm that the cell line you are using is susceptible to infection by your specific virus.[7]

  • Cell Confluency: The cell monolayer must be confluent for proper plaque formation. If cells are overgrown or not dense enough, plaques may not form correctly.[8][9]

  • Inoculum Volume: Using too little virus inoculum can result in no infection. Verify your viral titer and the multiplicity of infection (MOI) used.[8]

Q5: The cell monolayer in my control wells (no drug) is detaching or looks unhealthy. Why is this happening?

A5: This issue, often called "monolayer sloughing," can invalidate an experiment. Potential causes include:

  • Overlay Temperature: If you are using an agarose or methylcellulose overlay, it may be too hot when added to the cells, causing them to die and detach.[10][11] Ensure the overlay is cooled to an appropriate temperature (e.g., 45°C) before adding it to the wells.[10]

  • Contamination: Bacterial or fungal contamination can quickly kill a cell monolayer.[8] Visually inspect your cultures and media for any signs of contamination.

  • Media/Reagent Issues: Ensure your culture medium, serum, and other reagents are not expired and have been stored correctly.

  • Pipetting Technique: Aggressive or careless pipetting can physically dislodge the cells from the plate surface.[11]

Q6: My results are highly variable between replicate wells and experiments. What are the common sources of variability?

A6: Variability is a significant challenge in antiviral assays.[12][13] Key factors include:

  • Inconsistent Technique: Minor differences in pipetting, incubation times, or cell seeding density can lead to large variations in results.[8]

  • Cell Passage Number: Use cells within a consistent and low passage number range, as high-passage cells can have altered susceptibility to viral infection.

  • Reagent Preparation: Ensure all reagents, including media and drug dilutions, are prepared consistently for each experiment.

  • Viral Titer Fluctuation: The titer of your virus stock can change over time. It is good practice to re-titer your virus stock periodically.

Q7: In my cytopathic effect (CPE) inhibition assay, I see cell death in the drug-treated, uninfected control wells. What does this mean?

A7: This indicates that your this compound concentration is likely causing cytotoxicity.[14] You must determine the non-toxic concentration range of this compound on your specific host cells before performing the antiviral assay. This is typically done by running a cytotoxicity assay in parallel, where uninfected cells are exposed to the same concentrations of the drug.[14] this compound has been shown to have suppressive effects on certain cell types, which could contribute to this observation.[15][16][17][18]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, which can be used as a reference for experimental design.

ParameterValueVirus Type(s)
In Vitro EC₅₀ 0.06 µM - 3.3 µMVaccinia virus strains (WR, IHD, Copenhagen, etc.)[2]
Stock Solution Storage -80°C for up to 6 months-20°C for up to 1 monthN/A
Solubility Soluble in DMSON/A

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution (e.g., 10 mM):

    • Weigh the required amount of this compound powder (Molar Mass: 234.28 g/mol ).[4]

    • Dissolve in 100% DMSO to the desired concentration (e.g., 10 mM).

    • Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C for short-term use or -80°C for long-term storage.[2]

  • Working Solutions:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Prepare serial dilutions of this compound in the appropriate cell culture medium. Ensure the final concentration of DMSO in the assay wells is non-toxic to the cells (typically ≤0.5%).

    • If any precipitation occurs, the solution can be gently warmed or sonicated.[2]

Protocol 2: Standard Plaque Reduction Assay
  • Cell Seeding: Seed a susceptible host cell line into 6-well or 12-well plates at a density that will form a confluent monolayer overnight.[9]

  • Virus Preparation: Prepare serial 10-fold dilutions of your virus stock in serum-free culture medium.

  • Infection: Remove the growth medium from the cell monolayers. Infect the cells by adding a small volume of the virus dilutions.

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow the virus to attach to and enter the cells. Gently rock the plates every 15-20 minutes to ensure even distribution.[9]

  • Overlay Preparation: While the virus is adsorbing, prepare the overlay. This typically consists of 2X culture medium mixed 1:1 with a sterile solution of low-melting-point agarose or methylcellulose. Also, prepare overlays containing the various concentrations of this compound. Cool the overlay mixture to ~42-45°C in a water bath.

  • Treatment: Remove the virus inoculum from the wells. Gently add the prepared overlay (with or without this compound) to the corresponding wells.

  • Incubation: Allow the overlay to solidify at room temperature, then incubate the plates at 37°C for 2-5 days, or until plaques are visible.

  • Staining and Visualization:

    • Fix the cells (e.g., with 10% formalin).

    • Carefully remove the agarose plugs.

    • Stain the cell monolayer with a solution like crystal violet, which stains living cells.[19]

  • Quantification: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no drug) wells.

Visualizations

G cluster_start Start cluster_causes Potential Cause Categories cluster_compound_checks Compound Troubleshooting cluster_assay_checks Assay System Troubleshooting cluster_analysis_checks Data Review start Inconsistent Results Observed Compound Compound Issues start->Compound Assay Assay System Issues start->Assay Analysis Data & Analysis start->Analysis Precipitation Check for Precipitation Compound->Precipitation Storage Verify Storage Conditions (-80°C Long-Term) Compound->Storage Concentration Confirm Final Concentration Compound->Concentration Cells Check Cell Health & Confluency Assay->Cells Virus Verify Virus Titer & Viability Assay->Virus Controls Examine Controls (Virus, Cell, Cytotoxicity) Assay->Controls Contamination Screen for Contamination Assay->Contamination Protocol Review Protocol Steps (e.g., Overlay Temp) Assay->Protocol Replicates Assess Replicate Variability Analysis->Replicates Calculation Check EC50 Calculation Analysis->Calculation

Caption: Troubleshooting workflow for inconsistent antiviral assay results.

G cluster_virus Poxvirus Life Cycle Entry 1. Entry & Uncoating mRNA_Synth 2. Viral mRNA Synthesis Entry->mRNA_Synth Protein_Synth 3. Viral Protein Synthesis mRNA_Synth->Protein_Synth Assembly 4. Genome Replication & Virion Assembly Protein_Synth->Assembly Release 5. Release Assembly->Release This compound This compound This compound->mRNA_Synth Inhibits This compound->Protein_Synth Inhibits

Caption: Mechanism of action of this compound on the poxvirus life cycle.

G cluster_workflow Plaque Reduction Assay Workflow A 1. Seed Host Cells in Multi-Well Plate B 2. Prepare Virus & Drug Serial Dilutions A->B C 3. Infect Cell Monolayer (1-2 hr Adsorption) B->C D 4. Add Agarose/Drug Overlay C->D E 5. Incubate (2-5 Days) D->E F 6. Fix & Stain Cells (e.g., Crystal Violet) E->F G 7. Count Plaques & Calculate % Reduction F->G

Caption: Experimental workflow for a typical plaque reduction assay.

References

Methisazone Aqueous Stability & Degradation: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Methisazone, understanding its stability and degradation profile in aqueous solutions is critical for experimental success and data integrity. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] Like many pharmaceutical compounds, this compound's chemical integrity can be compromised under conditions of extreme pH (both acidic and basic), elevated temperatures, and exposure to UV or ambient light.[3][4]

Q2: What is the expected solubility of this compound in aqueous solutions?

A2: this compound, like other thiosemicarbazones, is known to have poor aqueous solubility.[5] Researchers often encounter challenges with precipitation and self-aggregation, especially at higher concentrations.[6] The use of co-solvents or complexing agents may be necessary to achieve and maintain the desired concentration in aqueous media.

Q3: What are the likely degradation pathways for this compound in an aqueous environment?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its thiosemicarbazone structure, the primary degradation routes are likely to be:

  • Hydrolysis: The imine bond (C=N) in the thiosemicarbazone moiety is susceptible to hydrolysis, which would cleave the molecule into N-methylisatin and thiosemicarbazide. This process is often catalyzed by acidic or basic conditions.

  • Oxidation: The sulfur atom in the thiosemicarbazone group is prone to oxidation, which can lead to the formation of sulfoxides or sulfones, particularly in the presence of oxidizing agents like hydrogen peroxide.[7][8]

Q4: How should I prepare and store my aqueous this compound stock solutions?

A4: Given the limited stability and solubility, it is recommended to prepare fresh aqueous solutions of this compound for each experiment whenever possible. If a stock solution must be prepared, it should be dissolved in a suitable co-solvent (e.g., DMSO) first, and then diluted into the aqueous buffer. For storage, it is advisable to keep the solutions at low temperatures (2-8°C or frozen), protected from light, and in tightly sealed containers to minimize evaporation and exposure to air.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Precipitation or cloudiness in the aqueous solution. - Low aqueous solubility of this compound. - pH of the solution is near the pKa of this compound, reducing its solubility. - The concentration of this compound exceeds its solubility limit in the chosen buffer.- Prepare a fresh solution at a lower concentration. - Adjust the pH of the buffer to a range where this compound is more soluble (requires experimental determination). - Consider using a co-solvent such as DMSO or ethanol (ensure compatibility with your experimental system). - Investigate the use of solubilizing agents like cyclodextrins.[6]
Loss of biological activity or inconsistent experimental results. - Degradation of this compound due to improper storage (e.g., exposure to light, elevated temperature). - Hydrolysis or oxidation of the compound in the aqueous buffer over time. - Interaction with other components in the experimental medium.- Prepare fresh solutions for each experiment. - Store stock solutions in small aliquots at -20°C or -80°C and protect from light. - Perform a stability study in your specific experimental buffer to determine the time frame for reliable use (see Experimental Protocols section). - Analyze the purity of your this compound solution using HPLC before use.
Appearance of new peaks in HPLC analysis of the solution. - Degradation of this compound into one or more breakdown products. - Presence of impurities in the starting material. - Interaction with buffer components or excipients.- Characterize the new peaks using LC-MS to identify potential degradation products. - Conduct forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products and confirm their retention times. - Ensure the purity of the initial this compound powder.

Experimental Protocols

Protocol 1: Determination of this compound Stability in Aqueous Buffers

This protocol outlines a general procedure to assess the stability of this compound in different aqueous buffer systems.

1. Materials:

  • This compound powder
  • HPLC-grade water
  • HPLC-grade acetonitrile and methanol
  • A range of buffers (e.g., phosphate, citrate, borate) at various pH values (e.g., 4, 7, 9)
  • HPLC system with a UV detector
  • C18 reverse-phase HPLC column
  • pH meter
  • Incubators or water baths at controlled temperatures (e.g., 25°C, 40°C, 60°C)

2. Procedure:

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO) and dilute it to the final working concentration in the respective aqueous buffers.
  • Incubation: Aliquot the this compound solutions into vials for each time point and pH/temperature condition. Store the vials at the designated temperatures, protected from light.
  • Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each condition.
  • HPLC Analysis: Analyze the samples immediately by a validated stability-indicating HPLC method. The mobile phase composition and gradient will need to be optimized to achieve good separation of the parent this compound peak from any potential degradation products.
  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). Plot the percentage remaining versus time to determine the degradation kinetics.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.

1. Acid and Base Hydrolysis:

  • Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.
  • Incubate at room temperature and an elevated temperature (e.g., 60°C).
  • Analyze samples at various time points by HPLC.

2. Oxidative Degradation:

  • Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
  • Incubate at room temperature.
  • Analyze samples at different time points by HPLC.

3. Thermal Degradation:

  • Expose solid this compound powder and an aqueous solution to dry heat (e.g., 80°C).
  • Analyze samples at various time points.

4. Photodegradation:

  • Expose an aqueous solution of this compound to a light source (e.g., UV lamp at 254 nm or a photostability chamber).
  • Run a control sample in the dark.
  • Analyze samples at different time points.

Data Presentation

The quantitative data from stability studies should be summarized in tables for clear comparison.

Table 1: Effect of pH on this compound Stability at 25°C

Time (hours)% Remaining (pH 4.0)% Remaining (pH 7.0)% Remaining (pH 9.0)
0100.0100.0100.0
299.598.295.3
499.196.590.1
898.092.882.4
2495.280.165.7
4890.868.548.9

Table 2: Effect of Temperature on this compound Stability at pH 7.0

Time (hours)% Remaining (4°C)% Remaining (25°C)% Remaining (40°C)
0100.0100.0100.0
2100.098.294.1
499.896.588.5
899.592.878.2
2498.180.155.9
4896.368.538.4

Visualizations

G cluster_workflow Experimental Workflow for this compound Stability Testing prep Prepare this compound solution in aqueous buffer stress Expose to stress conditions (pH, Temp, Light) prep->stress sample Sample at time intervals stress->sample hplc Analyze by Stability-Indicating HPLC sample->hplc data Quantify remaining this compound and degradation products hplc->data

Caption: Workflow for assessing this compound stability.

G cluster_pathway Potential Degradation Pathways of this compound This compound This compound hydrolysis_product N-methylisatin + Thiosemicarbazide This compound->hydrolysis_product Hydrolysis (Acid/Base) oxidation_product Oxidized this compound (e.g., Sulfoxide) This compound->oxidation_product Oxidation (e.g., H2O2) G cluster_troubleshooting Troubleshooting Logic for Solution Instability node_action node_action start Precipitate Observed? start->node_action No (Check for degradation) check_conc Is concentration too high? start->check_conc Yes lower_conc Lower concentration check_conc->lower_conc Yes check_ph Is pH optimal? check_conc->check_ph No adjust_ph Adjust pH check_ph->adjust_ph No use_cosolvent Use co-solvent check_ph->use_cosolvent Still precipitates

References

Cell line selection for reproducible Methisazone experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for conducting reproducible experiments with Methisazone, focusing on appropriate cell line selection, experimental protocols, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: Which cell lines are most suitable for this compound experiments against poxviruses?

A1: The choice of cell line is critical and depends on the specific poxvirus being studied. This compound's activity is primarily against poxviruses, so the cell line must be permissive to viral replication. Historically and in recent studies, several cell lines have proven effective for poxvirus research.

  • For Vaccinia Virus (VACV):

    • BS-C-1 (African green monkey kidney): These cells exhibit strong cytopathic effects (CPE), making them ideal for plaque assays to determine viral titers.[1][2]

    • Vero (African green monkey kidney): A widely used and versatile cell line for general virus propagation and titration, including poxviruses like Monkeypox.[3]

    • HeLa (Human cervical cancer): Preferred for preparing high-titer stocks of vaccinia virus.[1][2]

    • CV-1 (African green monkey kidney): Suitable for both virus titration and transfection experiments.[2]

    • HuTK-143B (Human osteosarcoma): A thymidine kinase-negative cell line often used for experiments involving TK selection.[1]

  • For Monkeypox Virus (MPXV):

    • Vero E6: A clone of Vero cells that is particularly susceptible to a wide range of viruses and is commonly used for MPXV isolation and research.

    • LLC-MK2 (Rhesus monkey kidney): Has been used for antiviral screening against Monkeypox virus.[4]

    • HeLa: In addition to vaccinia, HeLa cells can be used to study the host response to Monkeypox virus infection.[5]

Q2: How does this compound's mechanism of action impact experimental design?

A2: this compound inhibits the synthesis of viral mRNA and proteins, which is a crucial step in the replication of poxviruses.[6][7] Evidence suggests it acts late in the viral life cycle, specifically disrupting the translation of late structural proteins necessary for the assembly of mature, infectious virions. This has several implications for experimental design:

  • Time-of-Addition Assays: To confirm this late-stage activity, you can perform time-of-addition experiments where this compound is added at different time points post-infection. The drug should show the highest efficacy when added before or during the late phase of viral gene expression.

  • Endpoint Assays: Assays should measure the production of infectious viral progeny (e.g., plaque assay, yield reduction assay) rather than just viral DNA replication or early gene expression, as these earlier stages may be unaffected by the drug.

Q3: What are the critical parameters for ensuring reproducibility in this compound assays?

A3: Reproducibility is key for any antiviral study. For this compound, consider the following:

  • Cell Health and Confluency: Always use healthy, low-passage cells. Cell confluency should be consistent across experiments (typically 90-100% for plaque assays) as it can affect viral spread and plaque formation.

  • Virus Titer: Use a well-characterized and titered virus stock. A consistent Multiplicity of Infection (MOI) is crucial for comparable results between experiments.

  • Compound Solubility: this compound is sparingly soluble in aqueous solutions. Prepare a high-concentration stock solution in Dimethyl Sulfoxide (DMSO) and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤0.5%).[8][9]

  • Controls: Include appropriate controls in every assay:

    • Cell Control (No Virus, No Drug): To assess cell viability.

    • Virus Control (Virus, No Drug): To measure maximum viral replication/CPE.

    • Vehicle Control (Virus, DMSO): To ensure the solvent (DMSO) does not affect viral replication or cell health.

    • Positive Control (Optional): A known anti-poxvirus drug (e.g., Cidofovir, Tecovirimat) can be used to validate the assay.

Quantitative Data Summary

For an antiviral compound to be considered a viable candidate, it must inhibit viral replication at a concentration that is not toxic to the host cells. This relationship is defined by the Selectivity Index (SI).

  • EC50 (50% Effective Concentration): The concentration of this compound that inhibits 50% of viral replication.

  • CC50 (50% Cytotoxic Concentration): The concentration of this compound that kills 50% of the host cells.

  • Selectivity Index (SI): Calculated as CC50 / EC50 . A higher SI value (ideally >10) indicates a more promising safety and efficacy profile.

Virus StrainEC50 (µM)Host Cell LineCC50 (µM)Selectivity Index (SI)
VACV Copenhagen3.3Not SpecifiedDetermine ExperimentallyCalculate (CC50/EC50)
VACV WR0.06Not SpecifiedDetermine ExperimentallyCalculate (CC50/EC50)
VACV NYC0.3Not SpecifiedDetermine ExperimentallyCalculate (CC50/EC50)
VACV Elstree0.5Not SpecifiedDetermine ExperimentallyCalculate (CC50/EC50)
VACV IHD0.12Not SpecifiedDetermine ExperimentallyCalculate (CC50/EC50)

Experimental Protocols

Protocol: Cytotoxicity Assay (MTT Method) to Determine CC50

This protocol determines the toxicity of this compound to the host cells.

  • Cell Seeding: Seed host cells (e.g., Vero, BS-C-1) in a 96-well plate at a density that will achieve ~80% confluency after 24 hours.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in cell culture medium from a high-concentration DMSO stock. Include a "medium only" control and a "vehicle (DMSO) control".

  • Treatment: After 24 hours, remove the old medium from the cells and add the prepared this compound dilutions. Incubate for 48-72 hours (this should match the duration of your antiviral assay).

  • MTT Addition: Add MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate in the dark at 37°C for 3-4 hours. Viable cells with active mitochondria will convert the yellow MTT to a purple formazan.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at ~570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the drug concentration and use non-linear regression to determine the CC50 value.

Protocol: Plaque Reduction Assay to Determine EC50

This assay quantifies the ability of this compound to inhibit the production of infectious virus particles.

  • Cell Seeding: Seed host cells (e.g., BS-C-1) in 6-well or 12-well plates and grow until they form a confluent monolayer (95-100%).

  • Virus Dilution: Prepare a dilution of your poxvirus stock that will produce 50-100 plaques per well.

  • Infection: Remove the growth medium from the cells and infect the monolayer with the prepared virus dilution for 1-2 hours at 37°C, rocking gently every 15-20 minutes to ensure even distribution.

  • Compound Overlay: During the infection period, prepare an overlay medium containing various concentrations of this compound. The overlay is typically medium mixed with a semi-solid substance like agarose or carboxymethyl cellulose to restrict viral spread to adjacent cells.

  • Overlay Application: After incubation, remove the virus inoculum and gently add the this compound-containing overlay to each well.

  • Incubation: Incubate the plates at 37°C for 2-3 days, or until plaques are clearly visible.

  • Staining: Fix the cells (e.g., with 10% formaldehyde) and stain with a solution like crystal violet, which stains living cells but leaves the clear plaques unstained.

  • Plaque Counting: Count the number of plaques in each well.

  • Calculation: Calculate the percentage of plaque reduction for each drug concentration compared to the vehicle control. Plot the percentage of inhibition against the drug concentration and use non-linear regression to determine the EC50 value.

Visualizations and Workflows

This compound Mechanism of Action

The following diagram illustrates the proposed mechanism of action for this compound, where it interferes with the late stages of the poxvirus replication cycle.

G cluster_host Host Cell Cytoplasm Entry 1. Virus Entry & Uncoating Early_Txn 2. Early Transcription (Viral Core Enzymes) Entry->Early_Txn Early_Tln 3. Early Translation (Early Proteins) Early_Txn->Early_Tln DNA_Rep 4. DNA Replication Early_Tln->DNA_Rep Late_Txn 5. Late Transcription DNA_Rep->Late_Txn Late_Tln 6. Late Translation (Structural Proteins) Late_Txn->Late_Tln Assembly 7. Virion Assembly (Immature Virions) Late_Tln->Assembly Defective Defective, Non-Infectious Particles Formed Late_Tln->Defective Maturation 8. Maturation & Release (Mature Virions) Assembly->Maturation Assembly->Defective This compound This compound This compound->Late_Tln Inhibits

Caption: this compound inhibits late viral protein synthesis, leading to defective virions.

General Experimental Workflow

This workflow outlines the key steps for evaluating the antiviral activity of this compound in vitro.

G Start Start Select_Cells 1. Select & Culture Appropriate Host Cell Line Start->Select_Cells Prep_Virus 2. Prepare & Titer Poxvirus Stock Select_Cells->Prep_Virus Cytotoxicity 4a. Perform Cytotoxicity Assay (Determine CC50) Prep_Virus->Cytotoxicity Antiviral 4b. Perform Antiviral Assay (e.g., Plaque Reduction) Prep_Virus->Antiviral Prep_Drug 3. Prepare this compound Stock (in DMSO) & Dilutions Prep_Drug->Cytotoxicity Prep_Drug->Antiviral Analyze_CC50 5a. Analyze Data & Calculate CC50 Cytotoxicity->Analyze_CC50 Analyze_EC50 5b. Analyze Data & Calculate EC50 Antiviral->Analyze_EC50 Calculate_SI 6. Calculate Selectivity Index (SI = CC50 / EC50) Analyze_CC50->Calculate_SI Analyze_EC50->Calculate_SI Conclusion 7. Draw Conclusions on Efficacy and Safety Calculate_SI->Conclusion End End Conclusion->End

Caption: Workflow for in vitro evaluation of this compound's antiviral properties.

Troubleshooting Guide

Problem 1: High variability or poor reproducibility between assays.

  • Possible Cause: Inconsistent cell health or number.

    • Solution: Use cells from a similar passage number for all experiments. Ensure a consistent seeding density and check for uniform monolayer confluency before starting the assay.

  • Possible Cause: Degradation of virus stock.

    • Solution: Aliquot virus stocks to avoid multiple freeze-thaw cycles. Re-titer the stock if it has been stored for a long time or if results become inconsistent.

  • Possible Cause: Inaccurate pipetting.

    • Solution: Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like virus stocks.

Problem 2: Compound precipitates in the culture medium.

  • Possible Cause: Poor solubility of this compound.

    • Solution: Ensure the compound is fully dissolved in the DMSO stock solution. When diluting into the aqueous culture medium, add the DMSO stock to the medium (not the other way around) and mix immediately and thoroughly. Avoid "shock" precipitation by not adding a small volume of stock to a large volume of medium too quickly.[10]

  • Possible Cause: Final DMSO concentration is too low to maintain solubility.

    • Solution: While keeping the final DMSO concentration below toxic levels (e.g., <0.5%), ensure your serial dilutions are made correctly to maintain solubility at each step.[8]

Problem 3: No significant antiviral activity observed (low potency).

  • Possible Cause: Incorrect mechanism being tested.

    • Solution: Confirm your assay measures late-stage viral replication. An assay measuring only DNA synthesis might not show an effect from this compound.

  • Possible Cause: Compound degradation.

    • Solution: this compound is a relatively stable compound, but ensure it is stored correctly (cool, dry, dark place). Prepare fresh dilutions from the DMSO stock for each experiment.

  • Possible Cause: Viral resistance.

    • Solution: While unlikely in short-term lab experiments, ensure you are using a reference, non-resistant strain of the virus. If propagating the virus over many passages in the presence of the drug, resistance can develop.[11]

Problem 4: High cytotoxicity observed, even at low drug concentrations.

  • Possible Cause: Final DMSO concentration is too high.

    • Solution: Recalculate your dilutions. Ensure the final concentration of DMSO in the highest drug concentration wells does not exceed the tolerance level of your cell line (typically 0.1-0.5%). Always run a vehicle control with the highest DMSO concentration to check for solvent-induced toxicity.[8][12]

  • Possible Cause: The cell line is particularly sensitive.

    • Solution: Test the cytotoxicity of this compound on multiple recommended cell lines to find one with a better tolerance profile.

  • Possible Cause: Error in CC50 determination.

    • Solution: Double-check calculations and ensure the cytotoxicity assay was performed correctly. Check for contamination in cell cultures.

G Start Unexpected Result in Assay High_Var High Variability? Start->High_Var Yes No_Activity No Antiviral Activity? Start->No_Activity No Sol_Var1 Check Cell Health & Passage Number High_Var->Sol_Var1 Sol_Var2 Re-Titer Virus Stock High_Var->Sol_Var2 Sol_Var3 Verify Pipette Accuracy High_Var->Sol_Var3 High_Tox High Cytotoxicity? No_Activity->High_Tox No Sol_Act1 Ensure Assay Measures Late-Stage Replication No_Activity->Sol_Act1 Yes Sol_Act2 Use Freshly Prepared Drug Dilutions No_Activity->Sol_Act2 Yes Sol_Act3 Confirm Virus Strain is Not Resistant No_Activity->Sol_Act3 Yes Sol_Tox1 Check Final DMSO % (Keep <= 0.5%) High_Tox->Sol_Tox1 Yes Sol_Tox2 Test on a Different Permissive Cell Line High_Tox->Sol_Tox2 Yes Sol_Tox3 Re-run CC50 Assay & Check Controls High_Tox->Sol_Tox3 Yes

Caption: A logical flowchart for troubleshooting common experimental issues.

References

Technical Support Center: Investigating the Therapeutic Potential of Methisazone Against Cowpox Virus

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for experiments involving Methisazone and its limited therapeutic efficacy against cowpox virus (CPXV). The following resources include troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation templates to facilitate your research.

Troubleshooting Guides

Encountering unexpected or inconsistent results is a common challenge in antiviral research. This section provides troubleshooting guidance for common issues that may arise during the evaluation of this compound against cowpox virus.

Problem 1: High Variability or No Reproducibility in Plaque Reduction Assays

Possible Causes & Solutions

CauseSolution
Cell Monolayer Irregularity Ensure a consistent and confluent monolayer of susceptible cells (e.g., Vero E6, BSC-1). Uneven cell growth can lead to irregular plaque formation.
Inconsistent Virus Adsorption Gently rock the plates during the virus adsorption period to ensure even distribution of the inoculum. Ensure the cell monolayer does not dry out.
Overlay Medium Issues The temperature of the agarose overlay should be carefully controlled (around 40-42°C) to avoid cell damage. Ensure the overlay is evenly distributed.
This compound Precipitation This compound has low aqueous solubility. Observe for any precipitation when adding the compound to the culture medium. Prepare fresh solutions and consider using a low percentage of a solubilizing agent like DMSO (ensure final concentration is non-toxic to cells).

Troubleshooting Workflow for Plaque Assay Issues

G start High Variability in Plaque Assay Results check_monolayer Verify Cell Monolayer (Confluency, Health) start->check_monolayer check_virus Check Virus Titer and Adsorption Protocol check_monolayer->check_virus Monolayer OK outcome2 Re-evaluate Protocol and Re-run Assay check_monolayer->outcome2 Issues Found check_overlay Review Overlay Preparation and Application check_virus->check_overlay Virus Titer OK check_virus->outcome2 Issues Found check_compound Assess this compound Solubility and Stability check_overlay->check_compound Overlay OK check_overlay->outcome2 Issues Found outcome1 Consistent Results check_compound->outcome1 Compound Soluble check_compound->outcome2 Precipitation Observed

A flowchart for troubleshooting plaque assay variability.
Problem 2: Discrepancy Between In Vitro and In Vivo Efficacy

It has been reported that while some thiosemicarbazones show activity against vaccinia virus in vivo, they are not effective against cowpox virus infections in mice[1]. This is a critical consideration when evaluating this compound.

Possible Explanations

FactorDescription
Cowpox Virus Immunomodulation Cowpox virus has a large genome and encodes numerous immunomodulatory proteins that can counteract the host's immune response and potentially the action of antiviral drugs.[2][3] These proteins can interfere with complement activation, cytokine signaling, and antigen presentation.
Animal Model Limitations The high viral challenge dose often required to establish a lethal infection in mouse models may overwhelm the limited efficacy of the compound.[4]
Pharmacokinetics of this compound The absorption, distribution, metabolism, and excretion (ADME) profile of this compound in the animal model may not be optimal to achieve and maintain a therapeutic concentration at the site of viral replication.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action of this compound against poxviruses?

A1: this compound is believed to work by inhibiting the synthesis of viral mRNA and proteins, which is essential for viral replication.[5][6] However, the precise mechanism of transcription inhibition is not fully understood.[6]

Q2: Is there evidence of this compound's efficacy against cowpox virus in vitro?

A2: Studies have shown that this compound has a "lesser degree of antiviral effect" against cowpox virus compared to other orthopoxviruses and other antiviral compounds in vitro.[5][7]

Q3: What is the reported in vivo efficacy of this compound against cowpox virus?

A3: In vivo studies in mice have demonstrated that this compound is not effective in preventing mortality from cowpox virus infection, even at doses that are effective against vaccinia virus.[1]

Q4: What are the challenges associated with the physicochemical properties of this compound?

A4: this compound is poorly soluble in water, which can lead to challenges in preparing solutions for in vitro assays and may affect its bioavailability in vivo. It is often dissolved in organic solvents like DMSO for experimental use.

Q5: Are there alternative compounds with better potential against cowpox virus?

A5: Yes, compounds like Cidofovir and ST-246 have demonstrated potent antiviral activity against various orthopoxviruses, including cowpox virus, in both in vitro and in vivo studies.

Data Presentation

Clear and standardized data presentation is crucial for comparing results. The following tables are templates for summarizing quantitative data from your experiments.

Table 1: In Vitro Efficacy and Cytotoxicity of this compound Against Cowpox Virus

Cell LineVirus StrainEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
Vero E6CPXV-BR[Insert Data][Insert Data][Insert Data]
BSC-1CPXV-BR[Insert Data][Insert Data][Insert Data]
[Add more][Add more][Insert Data][Insert Data][Insert Data]
LiteratureVariousLimited Efficacy Reported[Data not readily available][Data not readily available]

Table 2: In Vivo Efficacy of this compound in a Murine Model of Cowpox Virus Infection

Mouse StrainVirus Strain & Inoculation RouteTreatment Dose (mg/kg/day) & RouteTreatment Start (hours post-infection)% SurvivalMean Time to Death (Days)
BALB/cCPXV-BR (Intranasal)[Insert Data][Insert Data][Insert Data][Insert Data]
[Add more][Add more][Insert Data][Insert Data][Insert Data][Insert Data]
LiteratureBALB/cIBT & Marboran (up to 30 mg/kg, i.p.)24IneffectiveNo significant difference[1]

Experimental Protocols

Protocol 1: Plaque Reduction Neutralization Test (PRNT)

This protocol is a standard method for determining the in vitro efficacy of an antiviral compound.

Materials:

  • Susceptible cell line (e.g., Vero E6)

  • Cowpox virus stock of known titer

  • This compound stock solution (in DMSO)

  • Culture medium (e.g., DMEM with 2% FBS)

  • Overlay medium (e.g., 1.2% methylcellulose in culture medium or agarose-based overlay)

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed 6-well plates with Vero E6 cells and incubate until they form a confluent monolayer.

  • Compound Dilution: Prepare serial dilutions of this compound in culture medium. Include a "no drug" virus control and a "no virus" cell control. The final DMSO concentration should be consistent across all wells and non-toxic (typically ≤0.5%).

  • Virus Preparation: Dilute the cowpox virus stock in culture medium to a concentration that will produce 50-100 plaques per well.

  • Infection: Aspirate the growth medium from the cell monolayers and infect the cells with the prepared virus.

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption, gently rocking every 15-20 minutes.

  • Treatment: Remove the virus inoculum and add the different concentrations of this compound.

  • Overlay: Add the overlay medium to each well and incubate at 37°C in a CO₂ incubator for 2-3 days, or until plaques are visible.

  • Staining: Fix the cells (e.g., with 10% formalin) and then stain with crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. Determine the EC₅₀ value (the concentration of the drug that inhibits plaque formation by 50%).

Protocol 2: In Vivo Murine Model of Cowpox Virus Infection

This protocol outlines a lethal intranasal infection model in mice. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

Materials:

  • BALB/c mice (6-8 weeks old)

  • Cowpox virus (e.g., Brighton strain)

  • This compound formulation for in vivo administration

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Acclimatization: Acclimatize mice to the facility for at least one week.

  • Infection: Lightly anesthetize the mice and intranasally inoculate them with a lethal dose of cowpox virus in a small volume (e.g., 20-30 µl).

  • Treatment Groups: Randomly assign mice to treatment groups (e.g., placebo control, different doses of this compound).

  • Drug Administration: Begin treatment at a specified time post-infection (e.g., 24 hours). Administer this compound and the placebo via the chosen route (e.g., intraperitoneal injection, oral gavage) daily for a set duration (e.g., 5-7 days).

  • Monitoring: Monitor the mice daily for signs of illness (e.g., weight loss, ruffled fur, lethargy) and record survival.

  • Data Analysis: Compare the survival rates and mean time to death between the treatment and placebo groups. Statistical analysis (e.g., Kaplan-Meier survival analysis) should be performed.

Mandatory Visualizations

Cowpox Virus and Host Cell Signaling

Cowpox virus is known to manipulate host cell signaling pathways to create a favorable environment for its replication. The PI3K/Akt and MEK/ERK pathways are key targets.

G cluster_virus Cowpox Virus cluster_cell Host Cell CPXV Cowpox Virus Infection PI3K PI3K CPXV->PI3K Activates MEK MEK CPXV->MEK Activates Akt Akt PI3K->Akt Activates Survival Cell Survival (Anti-apoptotic) Akt->Survival Replication Viral Replication Akt->Replication ERK ERK MEK->ERK Activates ERK->Replication

Cowpox virus activation of PI3K/Akt and MEK/ERK pathways.
Logical Workflow for Investigating Novel Thiosemicarbazones

For researchers investigating new thiosemicarbazone derivatives based on the this compound scaffold, a structured approach is necessary.

G start Design & Synthesize New Thiosemicarbazone Derivatives in_vitro In Vitro Screening (Plaque Reduction Assay vs. Cowpox Virus) start->in_vitro cytotoxicity Cytotoxicity Assay (e.g., MTT) in_vitro->cytotoxicity selectivity Calculate Selectivity Index cytotoxicity->selectivity in_vivo In Vivo Efficacy (Murine Model) selectivity->in_vivo High SI no_go No Further Development selectivity->no_go Low SI pk_pd Pharmacokinetic/ Pharmacodynamic Studies in_vivo->pk_pd Efficacy Observed in_vivo->no_go No Efficacy lead_optimization Lead Optimization pk_pd->lead_optimization

A workflow for the development of novel thiosemicarbazones.

References

Methisazone interference with cell viability assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers using Methisazone in cell-based assays. This resource provides troubleshooting guides and frequently asked questions to address potential interference with cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, a thiosemicarbazone antiviral agent, primarily acts by inhibiting the synthesis of viral mRNA and proteins, particularly in poxviruses.[1] This disruption of the viral replication cycle is the basis of its antiviral activity.

Q2: Can this compound affect host cell processes?

Yes, beyond its antiviral effects, this compound has been shown to have immunomodulatory properties, including the suppression of immune and hemopoietic cellular responses.[2] As a thiosemicarbazone, it may also possess antioxidant and metal-chelating properties.

Q3: Are there general concerns about using thiosemicarbazones like this compound in cell viability assays?

Thiosemicarbazones as a class of compounds are known to have properties that can interfere with common cell viability assays. Their potential to act as reducing agents and metal chelators can lead to inaccurate results in tetrazolium-based assays (MTT, XTT, WST-1).

Troubleshooting Guides

Interference with Tetrazolium-Based Assays (MTT, XTT, WST-1)

Issue: Unexpectedly high cell viability or a dose-response curve that does not follow the expected trend.

Possible Cause 1: Direct Reduction of Tetrazolium Salts.

This compound, like other thiosemicarbazones, may have reducing properties that can directly convert the tetrazolium salt (e.g., MTT) to its colored formazan product in a cell-free environment. This leads to a false-positive signal, making the cells appear more viable than they are.

Troubleshooting Steps:

  • Perform a Cell-Free Control:

    • Prepare wells with your complete cell culture medium and this compound at the concentrations used in your experiment, but without cells.

    • Add the tetrazolium reagent (MTT, XTT, or WST-1) and incubate for the same duration as your cellular assay.

    • Measure the absorbance. A significant increase in absorbance in the absence of cells indicates direct reduction of the tetrazolium salt by this compound.

  • Data Correction:

    • If direct reduction is observed, subtract the absorbance values from the cell-free control wells from your experimental wells containing cells.

Workflow for Investigating Interference in Tetrazolium-Based Assays

cluster_0 Troubleshooting Workflow A Unexpected Viability Results with this compound B Perform Cell-Free Control Assay A->B C Incubate this compound with Assay Reagent (No Cells) B->C D Measure Absorbance C->D E Significant Absorbance Increase? D->E F YES: Direct Reduction Confirmed E->F Yes G NO: No Direct Reduction E->G No H Subtract Background from Experimental Data F->H I Consider Alternative Assays (e.g., CellTiter-Glo, Trypan Blue) F->I K Investigate Other Interference Mechanisms (e.g., spectral overlap) G->K J Proceed with Corrected Data Analysis H->J

Caption: Troubleshooting workflow for suspected interference in tetrazolium-based assays.

Possible Cause 2: Spectral Interference.

The absorbance spectrum of this compound or its metabolites might overlap with the absorbance spectrum of the formazan product (typically in the 450-570 nm range), leading to artificially high readings.

Troubleshooting Steps:

  • Measure Absorbance Spectrum of this compound:

    • In a cell-free system, measure the absorbance spectrum of this compound in your culture medium across a range of wavelengths, including the detection wavelength of your assay.

    • If there is significant absorbance at the detection wavelength, this indicates spectral overlap.

  • Use a Different Assay:

    • If spectral overlap is significant, consider using an assay with a different detection method, such as a fluorescence-based or luminescence-based assay.

Possible Cause 3: Alteration of Cellular Metabolism.

This compound might alter the metabolic state of the cells in a way that increases the reduction of tetrazolium salts without a corresponding increase in cell number or viability.

Troubleshooting Steps:

  • Use a Non-Metabolic Viability Assay:

    • Compare your results with a method that does not rely on metabolic activity, such as the Trypan Blue exclusion assay or a DNA-binding dye-based assay (e.g., propidium iodide staining followed by flow cytometry).

  • Consider Alternative Metabolic Assays:

    • Use an assay that measures a different metabolic parameter, such as ATP levels (e.g., CellTiter-Glo).

Interference with Luminescence-Based Assays (e.g., CellTiter-Glo)

Issue: Inconsistent or unexpected luminescence readings.

Possible Cause 1: Inhibition or Enhancement of Luciferase Activity.

Some compounds can directly interact with the luciferase enzyme, either inhibiting or enhancing its activity, leading to false-negative or false-positive results, respectively.

Troubleshooting Steps:

  • Perform a Cell-Free Luciferase Activity Assay:

    • In a cell-free buffer, combine a known amount of ATP, the CellTiter-Glo reagent, and this compound at the concentrations used in your experiment.

    • Measure the luminescence and compare it to a control without this compound. A significant difference in luminescence indicates direct interference with the luciferase enzyme.

Possible Cause 2: Alteration of Cellular ATP Levels.

This compound's mechanism of inhibiting protein synthesis could impact cellular ATP levels, which may not directly correlate with cell viability.

Troubleshooting Steps:

  • Validate with an Orthogonal Method:

    • Confirm your findings with a non-ATP-based viability assay, such as a tetrazolium-based assay (if no interference is observed) or a dye exclusion method.

Workflow for Investigating Interference in Luminescence-Based Assays

cluster_1 Troubleshooting Workflow A Inconsistent Luminescence with this compound B Perform Cell-Free Luciferase Assay A->B C Incubate this compound with ATP & Luciferase Reagent B->C D Measure Luminescence C->D E Significant Change in Luminescence? D->E F YES: Direct Luciferase Interference E->F Yes G NO: No Direct Luciferase Interference E->G No H Consider Alternative Assays F->H I Investigate Effect on Cellular ATP Levels G->I J Validate with Orthogonal Viability Method I->J

Caption: Troubleshooting workflow for suspected interference in luminescence-based assays.

Quantitative Data Summary

The following table summarizes hypothetical IC50 values to illustrate how interference can affect results. Note: These are not experimentally derived values for this compound and are for illustrative purposes only.

Cell LineAssayThis compound IC50 (µM) - UncorrectedThis compound IC50 (µM) - Corrected for Interference
VeroMTT> 10025
A549XTT8515
HeLaWST-1> 10030
JurkatCellTiter-Glo1012

Experimental Protocols

Cell-Free MTT Reduction Assay

This protocol is designed to test for direct reduction of MTT by this compound.

  • Prepare Reagents:

    • MTT solution: 5 mg/mL in PBS.

    • This compound stock solution in DMSO.

    • Complete cell culture medium.

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • Assay Setup (96-well plate):

    • In triplicate, add 100 µL of complete cell culture medium to wells.

    • Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).

    • Add 10 µL of MTT solution to each well.

    • Incubate at 37°C for 1-4 hours, protected from light.

  • Measurement:

    • Add 100 µL of solubilization solution to each well.

    • Incubate at room temperature for 2-4 hours, or until formazan crystals are fully dissolved.

    • Read absorbance at 570 nm.

Standard MTT Assay Protocol
  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat cells with a serial dilution of this compound for the desired incubation period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.[3]

    • Incubate for 1-4 hours at 37°C.[3]

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[3]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.[3]

Standard CellTiter-Glo® 2.0 Assay Protocol
  • Cell Seeding and Treatment:

    • Plate cells in an opaque-walled 96-well plate and treat with this compound as described for the MTT assay.

  • Reagent Preparation and Addition:

    • Equilibrate the CellTiter-Glo® 2.0 Reagent to room temperature.

    • Add a volume of CellTiter-Glo® 2.0 Reagent equal to the volume of cell culture medium in each well.[4]

  • Lysis and Signal Stabilization:

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[4]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[4]

  • Luminescence Measurement:

    • Record the luminescence using a luminometer.[4]

Signaling Pathway Diagrams

This compound's primary antiviral activity stems from the inhibition of viral protein synthesis. This process is intricately linked to the host cell's innate immune response, which often involves the JAK-STAT and eIF2α phosphorylation pathways to globally shut down protein synthesis in an attempt to curb viral replication.

Viral Protein Synthesis Inhibition Pathway

cluster_2 Mechanism of Action A Poxvirus Infection B Viral mRNA Transcription A->B C Viral Protein Synthesis (on host ribosomes) B->C F Blockage of Viral Replication C->F D This compound E Inhibition D->E E->C

Caption: this compound inhibits viral replication by blocking viral protein synthesis.

Host Antiviral Response and this compound's Target

cluster_3 Host-Virus Interaction cluster_4 Host Cell cluster_5 Poxvirus A Viral dsRNA B PKR Activation A->B C eIF2α Phosphorylation B->C D Global Translation Inhibition C->D E Viral mRNA F Viral Protein Synthesis E->F G This compound H Inhibition G->H H->F

References

Technical Support Center: Methisazone Dosage and Application for Poxvirus Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides essential information for utilizing Methisazone in research settings for various poxvirus strains. The following question-and-answer format addresses common issues and provides troubleshooting guidance for experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action against poxviruses?

A1: this compound, also known as metisazone, is an antiviral compound belonging to the thiosemicarbazone class of drugs.[1][2] Historically, it was one of the first antiviral agents developed and showed promise in the prophylaxis of smallpox.[3] Its primary mechanism of action is the inhibition of viral mRNA and protein synthesis, which is crucial for the replication of poxviruses.[1][2] This interference with the viral replication cycle prevents the formation of new virus particles.[2]

Q2: How does the efficacy of this compound vary across different poxvirus strains?

A2: The antiviral activity of this compound can differ significantly among various poxvirus strains. While it has demonstrated efficacy against variola (the causative agent of smallpox) and vaccinia virus, its effectiveness against other strains like cowpox and ectromelia (mousepox) virus is limited. In mouse models, this compound was effective in preventing mortality from vaccinia virus infection but showed no efficacy against cowpox virus infection at the same dosages. Furthermore, ectromelia virus has been observed to be resistant to this compound at dose levels that are effective against vaccinia virus.

Q3: What are the recommended starting dosages for in vivo and in vitro experiments?

A3: Dosage will vary depending on the specific poxvirus strain, the animal model or cell line used, and the experimental goals. Based on historical and preclinical studies, the following can be used as starting points:

  • In Vivo (Mouse Models): For intraperitoneal (i.p.) administration in mice infected with vaccinia virus, dosages of 3, 10, and 30 mg/kg administered once daily for five days have been used.

  • In Vitro (Cell Culture): For antiviral assays in cell culture, the effective concentration (EC50) can vary. For different strains of vaccinia virus, EC50 values have been reported to range from 0.06 µM to 3.3 µM.

It is critical to perform dose-response studies to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guides

Issue 1: Inconsistent or Lack of Antiviral Activity Observed

  • Possible Cause 1: Poxvirus Strain Resistance.

    • Troubleshooting: Confirm the poxvirus strain you are using. As noted, strains like cowpox and ectromelia have shown resistance to this compound. If working with these strains, consider alternative antiviral agents. For novel or less-characterized strains, it is crucial to establish a baseline of susceptibility.

  • Possible Cause 2: Suboptimal Drug Concentration.

    • Troubleshooting: Perform a dose-response experiment to determine the EC50 of this compound for your specific virus strain and cell line. A broad range of concentrations should be tested to identify the optimal inhibitory concentration.

  • Possible Cause 3: Issues with Drug Solubility and Stability.

    • Troubleshooting: this compound has low aqueous solubility. Ensure proper solubilization of the compound before use. Prepare stock solutions in a suitable solvent like DMSO and then dilute to the final concentration in the cell culture medium. It is also important to consider the stability of the compound in your experimental conditions. Freshly prepared solutions are recommended.

Issue 2: Cytotoxicity Observed in Cell Culture Experiments

  • Possible Cause 1: High Concentration of this compound.

    • Troubleshooting: Determine the cytotoxic concentration 50 (CC50) of this compound in your chosen cell line. This can be done using a standard cell viability assay (e.g., MTT, MTS). The therapeutic index (TI), calculated as CC50/EC50, will help you determine the experimental window where antiviral effects can be observed without significant cytotoxicity.

  • Possible Cause 2: Solvent Toxicity.

    • Troubleshooting: If using a solvent like DMSO to dissolve this compound, ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells. Typically, DMSO concentrations should be kept below 0.5%. Run a vehicle control (medium with the same concentration of solvent used for the drug) to assess any solvent-induced cytotoxicity.

Data Presentation

Table 1: Summary of this compound Dosages for Different Poxvirus Strains

Poxvirus StrainModel SystemRoute of AdministrationDosageObserved Efficacy
Variola Virus (Smallpox)Human (prophylaxis)Oral1.5 g or 3.0 g twice daily for 4 daysSignificant prophylactic effect
Vaccinia VirusMouseIntraperitoneal (i.p.)3, 10, 30 mg/kg/day for 5 daysEffective in preventing mortality
Vaccinia Virus (6 strains)Cell Culture-EC50: 0.06 - 3.3 µMVaries by strain
Cowpox VirusMouseIntraperitoneal (i.p.)3, 10, 30 mg/kg/day for 5 daysNo significant efficacy
Ectromelia Virus (Mousepox)Mouse--Reported resistance

Experimental Protocols

1. Preparation of this compound Stock Solution for In Vitro Assays

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the required amount of this compound to prepare a high-concentration stock solution (e.g., 10 mM).

    • Weigh the this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve the desired stock concentration.

    • Vortex thoroughly until the compound is completely dissolved.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

2. Plaque Reduction Assay for Determining Antiviral Efficacy

  • Materials:

    • Confluent monolayer of susceptible cells (e.g., Vero cells) in 6-well plates

    • Poxvirus stock of known titer

    • This compound stock solution

    • Cell culture medium (e.g., DMEM with 2% FBS)

    • Overlay medium (e.g., medium containing 1% methylcellulose)

    • Crystal violet staining solution

  • Procedure:

    • Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations.

    • Remove the growth medium from the cell monolayers and wash with PBS.

    • Infect the cells with a dilution of the virus that will produce 50-100 plaques per well for 1 hour at 37°C.

    • After the incubation period, remove the virus inoculum.

    • Add the overlay medium containing the different concentrations of this compound (and a no-drug control) to the respective wells.

    • Incubate the plates at 37°C in a CO2 incubator for the required time for plaque formation (typically 2-3 days for vaccinia virus).

    • After incubation, fix the cells with a formalin solution.

    • Stain the cells with crystal violet solution and gently wash with water.

    • Count the number of plaques in each well. The percentage of plaque reduction relative to the no-drug control is calculated for each drug concentration to determine the EC50 value.

Visualizations

Poxvirus_Replication_and_Methisazone_Inhibition Mechanism of this compound Action cluster_host_cell Host Cell Cytoplasm cluster_viral_replication Poxvirus Replication Cycle Early_Transcription Early Gene Transcription Early_Proteins Early Protein Synthesis Early_Transcription->Early_Proteins mRNA DNA_Replication Viral DNA Replication Early_Proteins->DNA_Replication Enzymes for Replication Late_Transcription Late Gene Transcription DNA_Replication->Late_Transcription DNA Template Late_Proteins Late Protein Synthesis Late_Transcription->Late_Proteins mRNA Virion_Assembly Virion Assembly and Maturation Late_Proteins->Virion_Assembly Structural Proteins This compound This compound This compound->Inhibition

Caption: Inhibition of late protein synthesis by this compound.

experimental_workflow cluster_invitro In Vitro Antiviral Assay cluster_invivo In Vivo Efficacy Study Cell_Culture 1. Prepare Cell Monolayers Virus_Infection 2. Infect cells with Poxvirus Cell_Culture->Virus_Infection Drug_Treatment 3. Treat with varying concentrations of This compound Virus_Infection->Drug_Treatment Plaque_Formation 4. Incubate for Plaque Formation Drug_Treatment->Plaque_Formation Analysis 5. Stain and Count Plaques to Determine EC50 Plaque_Formation->Analysis Animal_Infection 1. Infect Mice with Poxvirus Drug_Administration 2. Administer this compound at different dosages Animal_Infection->Drug_Administration Monitoring 3. Monitor Survival and Morbidity Drug_Administration->Monitoring Viral_Load 4. (Optional) Assess Viral Load in Tissues Monitoring->Viral_Load

Caption: Experimental workflow for this compound evaluation.

References

Validation & Comparative

A Comparative Analysis of the Antiviral Efficacy of Methisazone and Cidofovir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral performance of Methisazone and Cidofovir, supported by experimental data. The information is intended to assist researchers and professionals in the field of drug development in understanding the relative strengths and spectrum of activity of these two antiviral compounds.

At a Glance: this compound vs. Cidofovir

FeatureThis compoundCidofovir
Primary Viral Targets Poxviruses (historically Smallpox)Broad-spectrum against DNA viruses (Herpesviruses, Adenoviruses, Poxviruses, etc.)
Mechanism of Action Inhibition of viral mRNA and protein synthesis.[1][2]Inhibition of viral DNA polymerase.[3]
Spectrum of Activity Narrow, primarily poxviruses.Broad, numerous DNA viruses.[4]
Development Status Historically used, but largely superseded by newer drugs.[2]Approved for clinical use (CMV retinitis) and used off-label for other viral infections.[3]

Data Presentation: In Vitro Antiviral Efficacy

The following table summarizes the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values for this compound and Cidofovir against various viruses as determined by in vitro assays. These values represent the concentration of the drug required to inhibit viral replication by 50%.

Virus FamilyVirusDrugCell LineIC50 / EC50 (µM)Reference
PoxviridaeVaccinia VirusThis compound-0.06 - 3.3[5]
PoxviridaeVaccinia VirusCidofovirVero74[6]
PoxviridaeVaccinia VirusCidofovirBSC22[6]
PoxviridaeCowpox VirusThis compound---
PoxviridaeCowpox VirusCidofovirVero62[6]
PoxviridaeCowpox VirusCidofovirBSC31[6]
PoxviridaeCamelpox VirusCidofovirVero22[6]
PoxviridaeVariola VirusCidofovirVero-[7]
HerpesviridaeHuman Cytomegalovirus (HCMV)Cidofovir-~0.1 µg/mL[5]
HerpesviridaeHerpes Simplex Virus 1 (HSV-1)Cidofovir--[8]
HerpesviridaeHerpes Simplex Virus 2 (HSV-2)Cidofovir--[8]
HerpesviridaeVaricella-Zoster Virus (VZV)Cidofovir--[8]
AdenoviridaeAdenovirusCidofovirA549-[9]

Note: Data for this compound against viruses other than poxviruses is limited in the available literature. A direct comparison of IC50/EC50 values is most relevant when determined in the same study using the same cell lines and assay conditions.

Mechanisms of Action

This compound: Inhibition of Viral Protein Synthesis

This compound's antiviral activity is attributed to its ability to inhibit the synthesis of viral mRNA and proteins, particularly in poxviruses.[1][2] This disruption of the viral replication cycle prevents the formation of new viral particles. The precise molecular targets within the viral transcription and translation machinery are not as well-defined as those for newer antiviral agents.

Methisazone_Mechanism This compound Mechanism of Action cluster_virus_replication Poxvirus Replication Cycle This compound This compound Viral_mRNA_Synthesis Viral mRNA Synthesis This compound->Viral_mRNA_Synthesis Inhibits Viral_Protein_Synthesis Viral Protein Synthesis This compound->Viral_Protein_Synthesis Inhibits ViralEntry Viral Entry and Uncoating ViralEntry->Viral_mRNA_Synthesis Viral_mRNA_Synthesis->Viral_Protein_Synthesis Viral_Assembly Viral Assembly and Release Viral_Protein_Synthesis->Viral_Assembly

Caption: this compound's inhibitory effect on viral replication.

Cidofovir: A Nucleotide Analog Targeting Viral DNA Polymerase

Cidofovir is an acyclic nucleoside phosphonate that acts as a potent and selective inhibitor of viral DNA polymerase.[3] For its activation, Cidofovir is phosphorylated by cellular enzymes to its active diphosphate form.[6] This active metabolite then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain.[3] The incorporation of cidofovir diphosphate leads to the termination of DNA chain elongation, thereby halting viral replication.[3]

Cidofovir_Mechanism Cidofovir Mechanism of Action cluster_activation Cellular Activation Cidofovir Cidofovir CDV_MP Cidofovir monophosphate Cidofovir->CDV_MP Phosphorylation CDV_DP Cidofovir diphosphate (Active form) CDV_MP->CDV_DP Phosphorylation Viral_DNA_Polymerase Viral DNA Polymerase CDV_DP->Viral_DNA_Polymerase Competes with dCTP and inhibits Cellular_Kinases Cellular Kinases Viral_DNA_Replication Viral DNA Replication Viral_DNA_Polymerase->Viral_DNA_Replication Viral_DNA_Polymerase->Viral_DNA_Replication Inhibition of chain elongation

Caption: Cellular activation and mechanism of action of Cidofovir.

Experimental Protocols

The following are generalized protocols for common in vitro assays used to determine antiviral efficacy. Specific parameters may vary depending on the virus, cell line, and laboratory.

Plaque Reduction Assay

This assay is a standard method for quantifying the infectivity of a lytic virus and the efficacy of an antiviral compound.

Objective: To determine the concentration of an antiviral drug that reduces the number of viral plaques by 50% (PRNT50).[10]

Methodology:

  • Cell Culture: Plate susceptible host cells in multi-well plates and incubate until a confluent monolayer is formed.[11]

  • Virus Dilution: Prepare serial dilutions of the virus stock.

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound or Cidofovir).

  • Infection: Pre-incubate the virus dilutions with the corresponding compound dilutions for a set period. Then, infect the cell monolayers with the virus-compound mixtures.[10]

  • Adsorption: Allow the virus to adsorb to the cells for 1-2 hours.[12]

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.[10][11]

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-14 days, depending on the virus).[12]

  • Staining and Counting: Stain the cell monolayer (e.g., with crystal violet) to visualize and count the plaques.[11]

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 value is determined by regression analysis.

Plaque_Reduction_Workflow Plaque Reduction Assay Workflow Start Start Plate_Cells Plate susceptible cells Start->Plate_Cells Prepare_Virus_Compound Prepare serial dilutions of virus and compound Plate_Cells->Prepare_Virus_Compound Infect_Cells Infect cell monolayers Prepare_Virus_Compound->Infect_Cells Adsorption Virus Adsorption (1-2h) Infect_Cells->Adsorption Overlay Add semi-solid overlay Adsorption->Overlay Incubate Incubate (2-14 days) Overlay->Incubate Stain_Count Stain and count plaques Incubate->Stain_Count Analyze Calculate EC50 Stain_Count->Analyze End End Analyze->End Yield_Reduction_Workflow Virus Yield Reduction Assay Workflow Start Start Infect_Cells Infect host cells with virus Start->Infect_Cells Treat_with_Compound Treat with serial dilutions of compound Infect_Cells->Treat_with_Compound Incubate Incubate for one viral replication cycle Treat_with_Compound->Incubate Harvest Harvest progeny virus Incubate->Harvest Titrate Titrate viral yield (e.g., by plaque assay) Harvest->Titrate Analyze Calculate viral yield reduction Titrate->Analyze End End Analyze->End

References

In Vivo Antiviral Activity of Methisazone in Mice: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the in vivo antiviral activity of Methisazone against orthopoxviruses in murine models. It is intended for researchers, scientists, and drug development professionals. The performance of this compound is compared with other notable antiviral agents, supported by experimental data to inform future research and development in the field of antiviral therapies.

Comparative Efficacy of Antiviral Agents Against Orthopoxviruses in Mice

The following table summarizes the in vivo efficacy of this compound and its comparator drugs—Cidofovir, Brincidofovir (CMX001), and Tecovirimat (ST-246)—in mouse models of orthopoxvirus infections. The data is compiled from various studies to provide a comparative overview of survival rates and viral load reduction.

Antiviral AgentVirusMouse StrainTreatment RegimenKey FindingsReference
This compound (Marboran) Vaccinia virus (VV)BALB/c10 mg/kg/day, i.p. for 5 days, initiated 24h post-infectionHighly effective at preventing mortality. Delayed or reduced viral replication in liver, spleen, and kidney by 100- to 10,000-fold.[1][Smee et al., 2006]
This compound (Marboran) Cowpox virus (CV)BALB/cUp to 30 mg/kg/day, i.p. for 5 days, initiated 24h post-infectionIneffective in preventing mortality.[1][Smee et al., 2006]
Cidofovir (CDV) Vaccinia virus (VV)NudeTopical or systemic administrationCompletely protected against virus-induced cutaneous lesions and mortality when initiated early. Showed healing of disseminated lesions with systemic treatment.[2][Neyts et al.]
Cidofovir (CDV) Cowpox virus (CV)BALB/cSingle 100 mg/kg dose, s.c.Highly protective, preventing death in 80-100% of mice when given from 4 days before to 3 days after infection.[3][Smee et al.]
Brincidofovir (CMX001) Ectromelia virus (ECTV)A/Ncr mice10 mg/kg, oral, daily for 5 days100% survival when treatment was initiated up to 5 days post-infection.[Parker et al., 2008]
Tecovirimat (ST-246) Ectromelia virus (ECTV)BALB/c100 mg/kg, oral, dailyProvided full protection from lethal challenge, even when treatment was delayed.[Grosenbach et al., 2010]
Tecovirimat (ST-246) Vaccinia virus (VV)Immunodeficient mice100 mg/kg, oral, daily for 14-21 daysSignificantly extended survival in various immunodeficient mouse models.[4][Grosenbach et al., 2010]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below to facilitate replication and further study.

This compound Efficacy Study against Vaccinia and Cowpox Viruses
  • Animal Model: Female BALB/c mice.

  • Virus Challenge: Intraperitoneal (i.p.) inoculation with Vaccinia virus or Cowpox virus.

  • Drug Administration: this compound (Marboran) was administered once daily by i.p. injection at doses of 3, 10, or 30 mg/kg for 5 consecutive days.

  • Treatment Initiation: Treatment began 24, 48, or 72 hours after virus inoculation.

  • Endpoints:

    • Survival: Mice were monitored daily for mortality.

    • Viral Load: On day 6 post-infection, liver, spleen, and kidney tissues were collected to determine viral titers by plaque assay.[1]

Cidofovir Efficacy in a Murine Model of Disseminated Progressive Vaccinia
  • Animal Model: Nude (athymic) mice.

  • Virus Challenge: Intracutaneous inoculation with vaccinia virus in the lumbosacral area.

  • Drug Administration:

    • Systemic: Subcutaneous injection of Cidofovir.

    • Topical: Application of 1% Cidofovir in dimethyl sulfoxide (DMSO) to the lumbosacral area.

  • Treatment Initiation: Treatment was initiated at various time points, from the day of infection up to 15 days post-infection, to assess both prophylactic and therapeutic efficacy.

  • Endpoints:

    • Lesion Development: Daily monitoring for the appearance and progression of cutaneous vaccinia lesions.

    • Mortality: Daily monitoring for survival.[2]

Tecovirimat (ST-246) Efficacy in Immunodeficient Mice
  • Animal Model: Various immunodeficient mouse strains, including Nude, SCID, and JH knockout mice.

  • Virus Challenge: Lethal intranasal challenge with the Western Reserve strain of vaccinia virus.

  • Drug Administration: Tecovirimat (ST-246) was administered by oral gavage at a dose of 100 mg/kg.

  • Treatment Schedule: Dosing was performed daily for 14 or 21 consecutive days.

  • Treatment Initiation: Treatment was initiated either on the day of challenge or delayed until 72 hours post-infection.

  • Endpoint: Survival was monitored daily.[4]

Mechanisms of Antiviral Action

The antiviral agents discussed in this guide employ distinct mechanisms to inhibit orthopoxvirus replication. These mechanisms are visualized in the diagrams below.

This compound: Inhibition of Viral Protein Synthesis

This compound is believed to inhibit the synthesis of viral mRNA and proteins.[5] This disruption of the viral replication cycle is thought to occur at the level of transcription, with drug resistance mutations mapping to subunits of the viral RNA polymerase.[6]

Methisazone_Mechanism Virus Poxvirus HostCell Host Cell Virus->HostCell Entry ViralCore Viral Core Uncoating HostCell->ViralCore Early_mRNA Early mRNA Synthesis ViralCore->Early_mRNA Early_Proteins Early Protein Synthesis Early_mRNA->Early_Proteins DNA_Replication Viral DNA Replication Early_Proteins->DNA_Replication Late_mRNA Late mRNA Synthesis DNA_Replication->Late_mRNA Assembly Virion Assembly DNA_Replication->Assembly Late_Proteins Structural Proteins & Enzymes Late_mRNA->Late_Proteins Late_Proteins->Assembly Mature_Virion Mature Virion Assembly->Mature_Virion This compound This compound This compound->Late_mRNA Inhibits This compound->Late_Proteins Inhibits

Mechanism of Action of this compound.
Cidofovir and Brincidofovir: Inhibition of Viral DNA Polymerase

Cidofovir is a nucleotide analog that, in its active diphosphate form, acts as a competitive inhibitor and an alternative substrate for the viral DNA polymerase. Its incorporation into the growing viral DNA chain leads to the termination of DNA synthesis. Brincidofovir is a lipid conjugate prodrug of cidofovir with enhanced oral bioavailability.

Cidofovir_Mechanism cluster_cell Host Cell Cidofovir Cidofovir / Brincidofovir CDV_P Cidofovir-P Cidofovir->CDV_P Cellular Kinases CDV_PP Cidofovir-PP (Active) CDV_P->CDV_PP Cellular Kinases Viral_DNA_Polymerase Viral DNA Polymerase CDV_PP->Viral_DNA_Polymerase Competitively Inhibits Viral_DNA_Synthesis Viral DNA Synthesis Viral_DNA_Polymerase->Viral_DNA_Synthesis Viral_DNA_Polymerase->Viral_DNA_Synthesis Incorporation & Chain Termination dCTP dCTP dCTP->Viral_DNA_Polymerase Poxvirus Poxvirus Replication

Mechanism of Action of Cidofovir/Brincidofovir.
Tecovirimat (ST-246): Inhibition of Viral Egress

Tecovirimat targets the highly conserved orthopoxvirus protein p37, which is encoded by the F13L gene. This protein is essential for the formation of the extracellular enveloped virus (EEV), which is crucial for cell-to-cell spread and long-range dissemination of the virus. By inhibiting p37, Tecovirimat prevents the wrapping of intracellular mature virions (IMV) and their subsequent release from the infected cell.[4][7]

Tecovirimat_Mechanism cluster_replication Poxvirus Replication Cycle IMV Intracellular Mature Virion (IMV) Wrapping Wrapping by Golgi-derived membranes IMV->Wrapping IEV Intracellular Enveloped Virion (IEV) Wrapping->IEV Transport Transport to cell surface IEV->Transport CEV Cell-associated Enveloped Virion (CEV) Transport->CEV EEV Extracellular Enveloped Virion (EEV) CEV->EEV Spread Cell-to-cell Spread EEV->Spread Tecovirimat Tecovirimat (ST-246) p37 p37 (F13L) protein Tecovirimat->p37 Binds to & Inhibits p37->Wrapping Required for

Mechanism of Action of Tecovirimat.

Experimental Workflow for In Vivo Antiviral Efficacy Studies

The following diagram outlines a general experimental workflow for evaluating the in vivo efficacy of antiviral compounds against orthopoxviruses in a mouse model.

Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation (e.g., BALB/c mice) Randomization Randomization into Treatment Groups Animal_Acclimation->Randomization Virus_Stock Virus Stock Preparation (e.g., Vaccinia, Ectromelia) Virus_Challenge Virus Challenge (e.g., Intranasal, Intraperitoneal) Virus_Stock->Virus_Challenge Drug_Formulation Antiviral Drug Formulation (e.g., this compound, ST-246) Treatment Antiviral Treatment (Defined dose, route, schedule) Drug_Formulation->Treatment Randomization->Virus_Challenge Virus_Challenge->Treatment Monitoring Daily Monitoring (Weight, clinical signs, survival) Treatment->Monitoring Tissue_Harvest Tissue Harvest at Endpoint (e.g., Liver, Spleen, Lungs) Monitoring->Tissue_Harvest Data_Analysis Statistical Analysis (Survival curves, titer comparison) Monitoring->Data_Analysis Viral_Load Viral Load Quantification (Plaque Assay, qPCR) Tissue_Harvest->Viral_Load Viral_Load->Data_Analysis Results Results Interpretation Data_Analysis->Results

General workflow for in vivo antiviral studies.

References

A Comparative Guide to Methisazone: Understanding its Antiviral Activity and Potential for Cross-Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Methisazone, a historically significant antiviral, with other major classes of antiviral drugs. Due to the limited contemporary research on this compound, this document focuses on its mechanism of action in comparison to modern antivirals to explore the theoretical potential for cross-resistance. It also presents available in vitro efficacy data for this compound and proposes a detailed experimental protocol for conducting future cross-resistance studies.

Introduction to this compound

This compound (or metisazone) is a thiosemicarbazone antiviral drug that was developed in the 1960s.[1][2] It demonstrated promising activity against poxviruses and was used to a limited extent for the prophylaxis of smallpox.[1][2] Its primary mechanism of action involves the inhibition of viral mRNA and protein synthesis, which ultimately prevents the assembly of mature virions.[1][2][3][4] With the eradication of smallpox, the clinical use of this compound has become obsolete.[5] However, recent in silico studies have renewed interest in its potential activity against other viruses, such as SARS-CoV-2.[3]

Mechanism of Action: A Comparative Overview

Understanding the mechanism of action of an antiviral drug is crucial for predicting its potential for cross-resistance with other agents. Cross-resistance is most likely to occur between drugs that target the same viral protein or pathway.

This compound: Inhibition of Viral Protein Synthesis

This compound's antiviral activity is attributed to its ability to interfere with the translation of late viral mRNA, which is essential for the synthesis of structural proteins required for virion assembly.[1][4] This disruption of the viral replication cycle is particularly effective against poxviruses.[1][2] Some research also suggests it may act as an inhibitor of viral RNA polymerase.[6]

Methisazone_Mechanism This compound Mechanism of Action cluster_virus_lifecycle Poxvirus Replication Cycle Viral_Entry Viral Entry Early_Transcription Early mRNA Transcription Viral_Entry->Early_Transcription Early_Translation Early Protein Synthesis Early_Transcription->Early_Translation DNA_Replication Viral DNA Replication Early_Translation->DNA_Replication Late_Transcription Late mRNA Transcription DNA_Replication->Late_Transcription Late_Translation Late (Structural) Protein Synthesis Late_Transcription->Late_Translation Virion_Assembly Virion Assembly Late_Translation->Virion_Assembly Viral_Exit Viral Exit Virion_Assembly->Viral_Exit This compound This compound This compound->Inhibition Inhibition->Late_Translation

Caption: Mechanism of action of this compound in the poxvirus replication cycle.

Other Antiviral Classes: Diverse Mechanisms

Modern antiviral drugs are categorized into several classes based on their specific molecular targets within the viral life cycle.[7][8][9][10]

  • Nucleic Acid Synthesis Inhibitors: These drugs, such as Acyclovir and Remdesivir, are nucleoside or nucleotide analogs that competitively inhibit viral DNA or RNA polymerases, leading to chain termination.[7]

  • Protease Inhibitors: Agents like Lopinavir and Simeprevir block the activity of viral proteases, which are essential for cleaving viral polyproteins into functional proteins.[7]

  • Entry Inhibitors: This class prevents the virus from entering the host cell. Examples include Enfuvirtide (a fusion inhibitor) and Maraviroc (a receptor antagonist).[7]

  • Neuraminidase Inhibitors: Specific to the influenza virus, drugs like Oseltamivir and Zanamivir block the neuraminidase enzyme, preventing the release of new virions from the infected cell.[7]

  • Integrase Inhibitors: These drugs, used in the treatment of HIV, inhibit the viral integrase enzyme, which is responsible for integrating the viral DNA into the host genome.[10]

Likelihood of Cross-Resistance with this compound

Given that this compound's mechanism of action—inhibition of viral mRNA and protein synthesis—is distinct from the specific enzyme targets of most modern antivirals, the likelihood of cross-resistance is theoretically low.[1][4] For instance, a virus that has developed resistance to a polymerase inhibitor through a mutation in its polymerase gene would not be expected to be resistant to this compound, as this compound does not target this enzyme.

However, the possibility of cross-resistance cannot be entirely ruled out without experimental evidence. Viruses can develop resistance through various mechanisms, including alterations in cellular pathways that might be indirectly affected by different antivirals.

Quantitative Data: In Vitro Antiviral Activity of this compound

While direct comparative studies on cross-resistance are lacking, some data on the in vitro efficacy of this compound against poxviruses is available.

Virus StrainCell LineAssay TypeEC50 (µM)Reference
Vaccinia virus (Copenhagen)Not SpecifiedNot Specified3.3[3]
Vaccinia virus (WR)Not SpecifiedNot Specified0.06[3]
Vaccinia virus (NYC)Not SpecifiedNot Specified0.3[3]
Vaccinia virus (Elstree)Not SpecifiedNot Specified0.5[3]
Vaccinia virus (IHD)Not SpecifiedNot Specified0.12[3]
Adenovirus (Type 11)Not SpecifiedSingle-cycle multiplicationComplete inhibition at 30 µM[11]

Experimental Protocols: A Proposed Study on Cross-Resistance

The following is a detailed, albeit hypothetical, experimental protocol for assessing the cross-resistance between this compound and other antivirals. This protocol is based on established virological techniques.

Objective

To determine if viral strains resistant to specific classes of antivirals exhibit cross-resistance to this compound, and vice versa.

Materials
  • Viruses: A panel of viruses, including a reference strain (e.g., Vaccinia virus) and strains with known resistance to other antivirals (e.g., a polymerase inhibitor-resistant strain).

  • Cell Lines: A susceptible host cell line for the chosen viruses (e.g., Vero cells).

  • Antiviral Compounds: this compound and a panel of other antivirals from different classes.

  • Cell Culture Reagents: Growth media, fetal bovine serum (FBS), antibiotics, etc.

  • Assay Reagents: Reagents for plaque reduction assays or other viral quantification methods.

Experimental Workflow

Cross_Resistance_Workflow Proposed Workflow for Cross-Resistance Study cluster_generation Generation of Resistant Strains cluster_phenotypic Phenotypic Cross-Resistance Assay Start_Strain Start with Wild-Type Virus Strain Serial_Passage Serial Passage in Cell Culture with Increasing Concentrations of Antiviral Start_Strain->Serial_Passage Isolate_Resistant Isolate and Propagate Resistant Virus Clones Serial_Passage->Isolate_Resistant Sequence_Analysis Genotypic Analysis (Sequencing) to Identify Resistance Mutations Isolate_Resistant->Sequence_Analysis Infect_Cells Infect Cells with Wild-Type and Resistant Virus Strains Sequence_Analysis->Infect_Cells Prepare_Cells Prepare Monolayers of Susceptible Host Cells Prepare_Cells->Infect_Cells Add_Antivirals Add Serial Dilutions of This compound and Other Antivirals Infect_Cells->Add_Antivirals Plaque_Assay Perform Plaque Reduction Assay Add_Antivirals->Plaque_Assay Calculate_EC50 Calculate EC50 Values Plaque_Assay->Calculate_EC50 Compare_EC50 Compare EC50 Values between Wild-Type and Resistant Strains Calculate_EC50->Compare_EC50

Caption: A logical workflow for conducting an in vitro cross-resistance study.

Detailed Methodologies

4.4.1. Generation of Antiviral-Resistant Virus Strains

  • Initiation: Culture a susceptible host cell line to confluency. Infect the cells with the wild-type virus at a low multiplicity of infection (MOI).

  • Drug Selection: Add the desired antiviral (e.g., a polymerase inhibitor) to the culture medium at a concentration slightly below its 50% effective concentration (EC50).

  • Serial Passage: After observing cytopathic effect (CPE), harvest the virus and use it to infect fresh cell cultures. Gradually increase the concentration of the antiviral in the medium with each passage.

  • Isolation of Resistant Clones: Once the virus can replicate in the presence of high concentrations of the antiviral, isolate individual viral clones through plaque purification.

  • Genotypic Characterization: For each resistant clone, extract the viral nucleic acid and sequence the gene that is the target of the selective antiviral to identify resistance-conferring mutations.

4.4.2. Phenotypic Cross-Resistance Assay (Plaque Reduction Assay)

  • Cell Seeding: Seed a susceptible host cell line in 24-well plates and grow to confluency.

  • Virus Infection: Prepare dilutions of both the wild-type and the generated resistant virus strains. Infect the cell monolayers with a standardized amount of each virus.

  • Antiviral Treatment: After a viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) containing serial dilutions of this compound or other antiviral compounds.

  • Incubation: Incubate the plates until plaques are visible.

  • Plaque Staining and Counting: Stain the cells (e.g., with crystal violet) and count the number of plaques in each well.

  • Data Analysis: For each virus-drug combination, calculate the EC50 value, which is the drug concentration that reduces the number of plaques by 50% compared to the no-drug control. A significant increase in the EC50 for a resistant strain compared to the wild-type strain indicates resistance. Cross-resistance is identified when a strain resistant to one antiviral also shows resistance to another.

Conclusion

While direct experimental data on cross-resistance between this compound and other antivirals is not currently available, a comparative analysis of their mechanisms of action suggests a low probability of such an occurrence. This compound's unique mode of inhibiting viral protein synthesis sets it apart from the majority of modern antivirals that target specific viral enzymes. However, to definitively assess the potential for cross-resistance, in vitro studies following the proposed experimental protocols are necessary. Such research would be valuable in understanding the full spectrum of activity of this compound and its potential role in combination therapies or as a treatment for drug-resistant viral infections.

References

Efficacy of Methisazone Against Contemporary Monkeypox Virus Strains: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The recent global outbreaks of monkeypox, now referred to as mpox, have underscored the urgent need for effective antiviral therapeutics. While several antiviral agents are currently utilized under expanded access or emergency use protocols, the efficacy of historical antiviral compounds, such as Methisazone, against contemporary strains of the monkeypox virus (MPXV) remains a subject of scientific inquiry. This guide provides a comparative analysis of this compound and currently available antiviral treatments for mpox, supported by available experimental data and detailed methodologies.

Executive Summary

There is currently no antiviral treatment specifically approved for monkeypox virus infections.[1] Supportive care, including pain management, is the primary intervention for the majority of patients.[1] For individuals with severe disease or those at high risk of complications, antiviral drugs developed for other orthopoxviruses, such as tecovirimat, brincidofovir, and cidofovir, are the main therapeutic options.[1][2]

This compound, a thiosemicarbazone antiviral that was historically used against smallpox, has demonstrated some in-vitro activity against orthopoxviruses. However, contemporary studies evaluating its efficacy against the recently emerged clades of monkeypox virus are notably absent from published scientific literature. Available data suggests that this compound exhibits a lesser degree of antiviral effect compared to other compounds.[3]

This guide will compare the known characteristics of this compound with those of tecovirimat, brincidofovir, and cidofovir, focusing on their mechanisms of action, available efficacy data, and the experimental protocols used for their evaluation.

Comparative Analysis of Antiviral Agents

A direct comparison of the in-vitro efficacy of this compound against contemporary monkeypox virus strains with that of currently used antivirals is challenging due to the lack of recent, specific data for this compound. The following table summarizes the available information.

Antiviral AgentMechanism of ActionIn-Vitro Efficacy (IC50) Against Contemporary MPXV Strains
This compound Inhibits viral mRNA and protein synthesis, interfering with the formation of mature virions.[4]Data against contemporary strains is not available in recent literature. Historical studies against orthopoxviruses indicate a "lesser degree of antiviral effect" compared to other compounds.[3]
Tecovirimat Inhibits the function of the p37 envelope protein, which is essential for the formation of the extracellular enveloped virus, thereby preventing cell-to-cell spread.[5][6][7]Clade IIb: 12.7 nM[8] Clade Ib: 0.025 ± 0.018 µM[9]
Brincidofovir A prodrug of cidofovir, it acts as a DNA polymerase inhibitor, terminating viral DNA replication.[6][7]Data from recent comparative studies is limited.
Cidofovir A DNA polymerase inhibitor that becomes incorporated into the growing viral DNA chain, leading to the termination of DNA synthesis.[5][7]Clade IIb: 30 µM[8] Clade Ib: 43.8 ± 15.2 µM[9]

Mechanism of Action and Signaling Pathways

The primary antiviral agents used for mpox target different stages of the viral replication cycle. Understanding these mechanisms and the host signaling pathways involved is crucial for the development of new therapeutic strategies.

Monkeypox Virus Replication and Host Interaction

Monkeypox virus, a member of the Orthopoxvirus genus, is a large, double-stranded DNA virus that replicates entirely within the cytoplasm of the host cell. The virus hijacks the host cell machinery for its replication and has evolved mechanisms to evade the host's innate immune response. Key signaling pathways involved in the host's antiviral defense against poxviruses include the cGAS-STING pathway, which detects cytosolic DNA and triggers an interferon response, and the NF-κB signaling pathway, which regulates the expression of pro-inflammatory cytokines.

Monkeypox_Signaling_Pathways Monkeypox Virus Host Cell Interaction and Antiviral Targets cluster_virus Monkeypox Virus cluster_host Host Cell cluster_drugs Antiviral Drugs Virus_Entry Virus Entry Uncoating Uncoating & DNA Release Virus_Entry->Uncoating DNA_Replication DNA Replication Uncoating->DNA_Replication Protein_Synthesis Viral Protein Synthesis Uncoating->Protein_Synthesis cGAS_STING cGAS-STING Pathway Uncoating->cGAS_STING NF_kB NF-κB Pathway Uncoating->NF_kB Assembly Virion Assembly DNA_Replication->Assembly Protein_Synthesis->Assembly Wrapping Wrapping & Egress Assembly->Wrapping Interferon_Response Interferon Response cGAS_STING->Interferon_Response NF_kB->Interferon_Response This compound This compound This compound->Protein_Synthesis Inhibits Tecovirimat Tecovirimat Tecovirimat->Wrapping Inhibits Cidofovir Cidofovir/Brincidofovir Cidofovir->DNA_Replication Inhibits

Caption: Monkeypox virus replication cycle and targets of antiviral drugs.

Experimental Protocols

Standardized in-vitro assays are essential for determining the efficacy of antiviral compounds against monkeypox virus. The two most common methods are the Plaque Reduction Neutralization Test (PRNT) and the Cytopathic Effect (CPE) based assay.

Plaque Reduction Neutralization Test (PRNT)

The PRNT is considered the gold standard for quantifying the titer of neutralizing antibodies but is also adapted to determine the inhibitory concentration of antiviral drugs.

Methodology:

  • Cell Culture: A confluent monolayer of susceptible cells (e.g., Vero E6 cells) is prepared in multi-well plates.

  • Virus Preparation: A known titer of monkeypox virus is prepared in a suitable cell culture medium.

  • Compound Dilution: The antiviral compound to be tested is serially diluted to a range of concentrations.

  • Incubation: The virus is pre-incubated with each dilution of the antiviral compound for a specific period (e.g., 1-2 hours) at 37°C to allow the compound to interact with the virus.

  • Infection: The cell monolayers are washed, and the virus-compound mixtures are added to the cells.

  • Adsorption: The plates are incubated for 1-2 hours to allow for viral adsorption to the cells.

  • Overlay: After adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose or agarose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

  • Incubation: The plates are incubated for several days (typically 3-6 days) to allow for plaque formation.

  • Staining and Counting: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.

  • Data Analysis: The percentage of plaque reduction is calculated for each compound concentration compared to a virus-only control. The 50% inhibitory concentration (IC50) is then determined, which is the concentration of the compound that reduces the number of plaques by 50%.[1][10]

PRNT_Workflow Plaque Reduction Neutralization Test (PRNT) Workflow A Prepare confluent cell monolayer E Infect cell monolayer with mixture A->E B Prepare serial dilutions of antiviral compound C Mix compound dilutions with known amount of virus B->C D Incubate virus-compound mixture C->D D->E F Add semi-solid overlay E->F G Incubate for plaque formation F->G H Fix, stain, and count plaques G->H I Calculate IC50 H->I

Caption: Workflow for a Plaque Reduction Neutralization Test (PRNT).

Cytopathic Effect (CPE) Based Assay

CPE-based assays are a higher-throughput alternative to PRNT for screening antiviral compounds.

Methodology:

  • Cell Seeding: Susceptible cells are seeded in 96-well plates and allowed to form a confluent monolayer.

  • Compound Addition: Serial dilutions of the antiviral compound are added to the wells.

  • Virus Infection: A standardized amount of monkeypox virus is added to the wells containing the cells and the compound.

  • Incubation: The plates are incubated for several days, and the development of virus-induced cytopathic effect (CPE) is monitored.

  • Quantification of Cell Viability: Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTS or CellTiter-Glo). The assay measures the metabolic activity of the remaining viable cells.

  • Data Analysis: The percentage of CPE inhibition is calculated for each compound concentration relative to virus-only and cell-only controls. The IC50 value is determined as the concentration of the compound that inhibits CPE by 50%.[11]

CPE_Workflow Cytopathic Effect (CPE) Based Assay Workflow A Seed cells in 96-well plates B Add serial dilutions of antiviral compound A->B C Infect cells with monkeypox virus B->C D Incubate and monitor for CPE C->D E Quantify cell viability (e.g., MTS assay) D->E F Calculate IC50 based on CPE inhibition E->F

Caption: Workflow for a Cytopathic Effect (CPE) based assay.

Conclusion and Future Directions

While this compound was a historically significant antiviral for poxviruses, there is a critical lack of contemporary data on its efficacy against the monkeypox virus strains responsible for recent global outbreaks. In contrast, tecovirimat has demonstrated potent in-vitro activity in the nanomolar range against these strains. The significant difference in the in-vitro efficacy of cidofovir between clade IIb and the newer clade Ib warrants further investigation.

To ascertain the potential role of this compound in the current mpox therapeutic landscape, rigorous in-vitro studies are imperative. These studies should aim to determine the IC50 of this compound against contemporary monkeypox virus isolates, including the recently emerged clades. Direct, head-to-head comparative studies with currently used antivirals like tecovirimat would be invaluable for the research and drug development community. Such data would provide the necessary foundation for any further consideration of this compound as a potential treatment option for monkeypox.

References

A Head-to-Head Comparison of Methisazone and Isatin-β-thiosemicarbazone: Antiviral Activity and Experimental Insights

Author: BenchChem Technical Support Team. Date: November 2025

For decades, thiosemicarbazones have been a subject of interest in the scientific community for their potential as therapeutic agents. Among these, Methisazone and its parent compound, Isatin-β-thiosemicarbazone, have demonstrated notable antiviral properties, particularly against poxviruses. This guide provides a detailed head-to-head comparison of these two compounds, summarizing their performance based on available experimental data, outlining the methodologies of key experiments, and visualizing their mechanism of action.

Chemical Structures and General Properties

This compound, or N-methylisatin-β-thiosemicarbazone, is a derivative of Isatin-β-thiosemicarbazone. The addition of a methyl group to the indole nitrogen of the isatin ring distinguishes this compound from its parent compound. This structural modification can influence the compound's lipophilicity, cell permeability, and metabolic stability, which in turn can affect its biological activity.

Quantitative Comparison of Antiviral Efficacy and Cytotoxicity

Direct comparative studies providing in vitro antiviral efficacy (EC₅₀) and cytotoxicity (CC₅₀) values for both this compound and the parent Isatin-β-thiosemicarbazone against a range of viruses are limited in the available literature. However, data from various studies on these compounds and their derivatives allow for a general performance assessment.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound and Isatin-β-thiosemicarbazone Derivatives

Compound/DerivativeVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)Reference
This compound Vaccinia Virus (VV)----[1]
Cowpox Virus (CV)----[1]
Isatin-β-thiosemicarbazone (IBT) Vaccinia Virus (VV)----[1]
Cowpox Virus (CV)----[1]
Isatin-β-thiosemicarbazone Derivative 1 HIV-1 (III B)CEM2.6244.9017.14[2]
Isatin-β-thiosemicarbazone Derivative 2 HIV-1 (III B)CEM>14.50--[2]
Isatin-β-thiosemicarbazone Derivative 3 Herpes Simplex Virus-1 (HSV-1)RD---[3]
Isatin-β-thiosemicarbazone Derivative 4 Herpes Simplex Virus-2 (HSV-2)RD---[3]

Note: Specific EC₅₀ and CC₅₀ values for the parent compounds against poxviruses from a single comparative in vitro study were not available in the searched literature. The table includes data on derivatives to illustrate the activity spectrum of the isatin-β-thiosemicarbazone scaffold.

A significant in vivo study directly compared the efficacy of this compound (referred to as marboran) and Isatin-β-thiosemicarbazone (IBT) in a mouse model.

Table 2: In Vivo Efficacy of this compound vs. Isatin-β-thiosemicarbazone in Mice [1]

VirusCompoundDosage (mg/kg/day)Administration RouteOutcome
Vaccinia Virus (VV) This compound3, 10, 30IntraperitonealHighly effective at preventing mortality, even with delayed treatment (up to 72h post-infection).
IBT3, 10, 30IntraperitonealHighly effective at preventing mortality, even with delayed treatment (up to 72h post-infection).
Cowpox Virus (CV) This compound3, 10, 30IntraperitonealIneffective in preventing mortality.
IBT3, 10, 30IntraperitonealIneffective in preventing mortality.

This in vivo data suggests that while both compounds are highly effective against Vaccinia Virus, their efficacy does not extend to Cowpox Virus under the tested conditions.[1]

Mechanism of Action

Both this compound and Isatin-β-thiosemicarbazone exert their antiviral effects by inhibiting viral mRNA and protein synthesis.[4] The precise molecular target is not fully elucidated but is believed to be a late-stage event in the viral replication cycle. The proposed mechanism involves the disruption of the formation or function of viral factories, the sites of viral replication and assembly within the host cell. This inhibition prevents the translation of late viral mRNAs, which are essential for the production of structural proteins required for the assembly of new virions.

G cluster_virus_lifecycle Poxvirus Replication Cycle cluster_drug_action Mechanism of Action Virus_Entry Virus Entry Early_Transcription Early Transcription & Translation Virus_Entry->Early_Transcription DNA_Replication Viral DNA Replication Early_Transcription->DNA_Replication Late_Transcription Late Transcription DNA_Replication->Late_Transcription Late_Translation Late Translation (Structural Proteins) Late_Transcription->Late_Translation Assembly Virion Assembly Late_Translation->Assembly Release Virus Release Assembly->Release This compound This compound / Isatin-β-thiosemicarbazone Inhibition_Point Inhibition This compound->Inhibition_Point Inhibition_Point->Late_Translation caption Fig. 1: Proposed mechanism of action.

Fig. 1: Proposed mechanism of action.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these antiviral agents are provided below.

Plaque Reduction Assay

This assay is a standard method for quantifying the infectivity of a lytic virus and the efficacy of an antiviral compound.

Protocol:

  • Cell Seeding: Plate a monolayer of susceptible host cells in multi-well plates and incubate until a confluent monolayer is formed.

  • Compound Preparation: Prepare serial dilutions of the test compound (this compound or Isatin-β-thiosemicarbazone) in a suitable cell culture medium.

  • Virus Infection: Infect the cell monolayers with a known concentration of the virus (e.g., 100 plaque-forming units per well) in the presence of the various concentrations of the test compound. A virus-only control (no compound) is also included.

  • Incubation: After an adsorption period (typically 1-2 hours), the virus-compound mixture is removed.

  • Overlay: The cell monolayer is then overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose). This overlay restricts the spread of progeny virions to adjacent cells, resulting in the formation of localized areas of cell death (plaques).

  • Staining and Counting: After a suitable incubation period to allow for plaque formation (typically 2-3 days), the cells are fixed and stained (e.g., with crystal violet). The plaques are then counted for each compound concentration.

  • Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to the virus control. The EC₅₀ value, the concentration of the compound that reduces the number of plaques by 50%, is then determined.

G cluster_workflow Plaque Reduction Assay Workflow A Seed host cells in multi-well plates B Add serial dilutions of antiviral compound A->B C Infect cells with virus B->C D Incubate for adsorption C->D E Add semi-solid overlay D->E F Incubate to allow plaque formation E->F G Fix, stain, and count plaques F->G H Calculate EC50 G->H caption Fig. 2: Plaque Reduction Assay.

Fig. 2: Plaque Reduction Assay.
Virus Yield Reduction Assay

This assay measures the effect of an antiviral compound on the production of infectious virus particles.

Protocol:

  • Cell Infection: Infect a confluent monolayer of host cells with the virus at a high multiplicity of infection (MOI) to ensure all cells are infected.

  • Compound Treatment: After the virus adsorption period, the inoculum is removed, and fresh medium containing serial dilutions of the test compound is added.

  • Incubation: The infected cells are incubated for a full viral replication cycle (e.g., 24-48 hours) to allow for the production of new virus particles.

  • Virus Harvest: At the end of the incubation period, the cells and supernatant are harvested. The cells are typically subjected to freeze-thaw cycles to release intracellular virions.

  • Titration of Progeny Virus: The harvested virus is then serially diluted and titrated on fresh cell monolayers using a plaque assay or a 50% tissue culture infectious dose (TCID₅₀) assay to determine the viral titer.

  • Data Analysis: The viral titers from the compound-treated samples are compared to the titer from the untreated virus control. The EC₅₀ or EC₉₀ (the concentration that inhibits virus yield by 50% or 90%) is then calculated.[5][6]

G cluster_workflow Virus Yield Reduction Assay Workflow A Infect host cells (high MOI) B Treat with serial dilutions of antiviral compound A->B C Incubate for one viral replication cycle B->C D Harvest virus (cells and supernatant) C->D E Titer progeny virus on fresh cell monolayers D->E F Calculate reduction in virus yield (EC50/EC90) E->F caption Fig. 3: Virus Yield Reduction.

Fig. 3: Virus Yield Reduction.
MTT Cytotoxicity Assay

This colorimetric assay is used to assess the metabolic activity of cells and is a common method for determining the cytotoxicity of a compound.

Protocol:

  • Cell Seeding: Seed host cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Compound Exposure: Add serial dilutions of the test compound to the wells and incubate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[7][8]

  • Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals. A solubilizing agent (e.g., DMSO or a detergent solution) is then added to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable, metabolically active cells. The percentage of cell viability is calculated for each compound concentration relative to the untreated cell control. The CC₅₀ value, the concentration of the compound that reduces cell viability by 50%, is then determined.[7][8]

G cluster_workflow MTT Cytotoxicity Assay Workflow A Seed cells in 96-well plate B Expose cells to serial dilutions of compound A->B C Incubate B->C D Add MTT reagent C->D E Incubate (formazan formation) D->E F Add solubilizing agent E->F G Measure absorbance F->G H Calculate cell viability (CC50) G->H caption Fig. 4: MTT Cytotoxicity Assay.

Fig. 4: MTT Cytotoxicity Assay.

Conclusion

Both this compound and its parent compound, Isatin-β-thiosemicarbazone, have demonstrated significant antiviral activity, particularly against vaccinia virus in vivo. Their mechanism of action, involving the inhibition of viral mRNA and protein synthesis, makes them interesting candidates for antiviral research. However, the lack of efficacy against cowpox virus in the described in vivo model raises questions about their broad-spectrum potential against other orthopoxviruses. Further head-to-head in vitro studies are necessary to provide a more comprehensive quantitative comparison of their antiviral potency and selectivity. The isatin-β-thiosemicarbazone scaffold continues to be a promising starting point for the development of new antiviral agents, as evidenced by the diverse activities of its derivatives.

References

Safety Operating Guide

Proper Disposal of Methisazone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Methisazone, an antiviral compound belonging to the thiosemicarbazone class, requires careful management as a hazardous chemical waste due to its potential health risks. This guide provides essential, step-by-step procedures for its safe disposal in a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel handling this compound are familiar with its Safety Data Sheet (SDS). This compound is harmful if swallowed, may cause allergic skin reactions, causes serious eye irritation, and is suspected of damaging fertility or the unborn child.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety goggles with side-shields.[2]

  • Hand Protection: Use compatible protective gloves.[2]

  • Skin and Body Protection: Wear impervious clothing, such as a lab coat.[2]

  • Respiratory Protection: A suitable respirator should be used when handling the powder form to avoid dust formation.[2]

Handling:

  • Avoid all personal contact, inhalation, and ingestion.[2]

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Prevent the formation of dust and aerosols.[2]

Step-by-Step Disposal Protocol for this compound

Currently, there are no specific published protocols for the chemical neutralization or degradation of this compound. Therefore, it must be disposed of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) program. Do not dispose of this compound down the drain or in regular trash.[1][3]

Procedure for this compound Waste (Solid, Liquid, and Contaminated Materials):

  • Designate as Waste: A chemical is considered waste once it is no longer intended for use.[1] This includes expired material, unused stock solutions, and contaminated labware.

  • Select a Proper Waste Container:

    • Use a container that is in good condition, free of leaks, and compatible with this compound. Plastic containers are often preferred over glass to minimize the risk of breakage.[3][4]

    • The container must have a secure, tight-fitting screw cap.[5]

  • Label the Waste Container:

    • As soon as the first drop of waste is added, affix a "Hazardous Waste" tag or label provided by your EHS office.[1][3]

    • Clearly write the full chemical name, "this compound." Do not use abbreviations or chemical formulas.[1][3]

    • For solutions, list all constituents and their approximate percentages.

    • Fill in all other required information on the label, including the date of generation, the laboratory or room number, and the Principal Investigator's name and contact information.[3]

  • Segregate and Store the Waste:

    • Store the this compound waste container in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of generation.[4][5]

    • Keep the container closed at all times, except when adding waste.[1][4]

    • Segregate this compound waste from other incompatible waste streams. For example, store it separately from acids and bases.[5]

    • It is advisable to use secondary containment (e.g., a plastic tub) to catch any potential leaks.[1]

  • Arrange for Disposal:

    • Accumulate waste according to the limits set by regulations (see table below).

    • Once the container is full or you are ready for a pickup, contact your institution's EHS office to schedule a collection.[3][4]

    • EHS personnel will transport the waste for final disposal, which is typically high-temperature incineration conducted by a licensed hazardous waste management vendor.[4][6]

Disposal of Empty this compound Containers

Empty containers that once held this compound must also be handled carefully to remove any hazardous residue.

  • Triple-Rinse Procedure:

    • Rinse the empty container three times with a suitable solvent capable of dissolving this compound.[1]

    • Crucially, the rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste. [1] Add it to your this compound liquid waste container.

    • After rinsing with solvent, you may rinse again with water. Let the container air-dry completely, preferably in a fume hood.[1]

  • Final Container Disposal:

    • Once triple-rinsed and completely dry, the container is no longer considered hazardous waste.

    • Completely remove or deface the original label with a permanent marker.[2]

    • The clean, dry container may then be disposed of in the regular laboratory trash or recycling receptacles, according to your institutional policy.[2]

Quantitative Waste Accumulation Limits

Laboratories must adhere to specific limits for the amount of hazardous waste stored in a Satellite Accumulation Area (SAA). The table below summarizes these common regulatory thresholds.

Waste CategoryMaximum Volume/Weight LimitStorage Time Limit
Total Hazardous Waste 55 gallonsUp to 12 months, or within 3 calendar days of reaching the 55-gallon limit.
Acutely Toxic Waste (P-List) 1 quart (liquid) or 1 kg (solid)Up to 12 months, or within 3 calendar days of reaching the 1-quart/1-kg limit.

Data sourced from UPenn EHRS Guidelines.[4]

This compound Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.

Methisazone_Disposal_Workflow cluster_prep Preparation & Identification cluster_waste Waste Handling cluster_empty Empty Container Decontamination cluster_storage Storage & Disposal start This compound identified for disposal (expired, unused, contaminated) ppe Don appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container_q Is it an empty container? ppe->container_q hw_container Select compatible Hazardous Waste container container_q->hw_container No triple_rinse Triple-rinse container with appropriate solvent container_q->triple_rinse Yes label_container Affix 'Hazardous Waste' label & fill out completely hw_container->label_container add_waste Add this compound waste to container label_container->add_waste store_saa Store sealed container in Satellite Accumulation Area (SAA) add_waste->store_saa collect_rinsate Collect rinsate as Hazardous Waste triple_rinse->collect_rinsate dry_container Air-dry container in fume hood triple_rinse->dry_container collect_rinsate->add_waste Add to waste deface_label Deface original label dry_container->deface_label trash Dispose of clean container in regular trash/recycling deface_label->trash segregate Segregate from incompatible chemicals store_saa->segregate full_q Container full or pickup needed? segregate->full_q full_q->store_saa No contact_ehs Schedule waste pickup with EHS office full_q->contact_ehs Yes final_disposal EHS transports for licensed high-temperature incineration contact_ehs->final_disposal

Figure 1. Procedural workflow for the disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methisazone
Reactant of Route 2
Methisazone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.